2-(6-Bromo-1H-indol-3-yl)ethanol
Description
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Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPJGAEJCDVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596702 | |
| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214915-72-7 | |
| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(6-Bromo-1H-indol-3-yl)ethanol, a significant heterocyclic compound in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 6-Bromotryptophol, is an indole derivative characterized by a bromine substituent at the 6-position of the indole ring and a hydroxyethyl group at the 3-position.[1][2] The presence of the bromine atom and the hydroxyl group imparts unique chemical reactivity and potential biological activity to the molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| CAS Number | 214915-72-7 | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Predicted to be a solid at room temperature. | Based on related compounds |
| Melting Point | Not experimentally determined. The related 6-chloro-3-methyl-1H-indole has a melting point of 115-116 °C. | [3] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[4] Sparingly soluble in aqueous buffers.[4] The parent compound, tryptophol, is soluble in hot alcohol and alkali hydroxides, and insoluble in chloroform.[5] | Predicted based on tryptophol solubility.[1][4] |
Spectroscopic Profile (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.0 | br s | 1H | N-H | Typical for indole N-H proton. |
| ~7.6 | d | 1H | H-4 | Aromatic proton ortho to the bromine, expected to be downfield. |
| ~7.5 | d | 1H | H-7 | Aromatic proton adjacent to the pyrrole ring. |
| ~7.1 | dd | 1H | H-5 | Aromatic proton coupled to H-4 and H-7. |
| ~7.0 | s | 1H | H-2 | Pyrrole proton, typically a singlet. |
| ~3.9 | t | 2H | -CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~3.0 | t | 2H | Indole-CH₂- | Methylene protons adjacent to the indole ring. |
| ~1.6 | t | 1H | -OH | Hydroxyl proton, chemical shift can vary. |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~136 | C-7a | Quaternary carbon of the indole ring. |
| ~125 | C-3a | Quaternary carbon of the indole ring. |
| ~124 | C-2 | Carbon of the pyrrole ring. |
| ~123 | C-4 | Aromatic carbon. |
| ~121 | C-7 | Aromatic carbon. |
| ~120 | C-5 | Aromatic carbon. |
| ~115 | C-6 | Carbon bearing the bromine atom. |
| ~112 | C-3 | Carbon of the indole ring attached to the ethyl group. |
| ~62 | -CH₂-OH | Carbon of the methylene group attached to the hydroxyl. |
| ~29 | Indole-CH₂- | Carbon of the methylene group attached to the indole ring. |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400-3300 | Strong, Broad | O-H | Stretching |
| ~3300 | Medium | N-H | Stretching |
| 3100-3000 | Medium | C-H (aromatic) | Stretching |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching |
| 1600-1450 | Medium-Weak | C=C (aromatic) | Stretching |
| 1300-1000 | Strong | C-O | Stretching |
| ~800 | Strong | C-Br | Stretching |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment | Rationale |
| 240/242 | High | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 209/211 | Medium | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
| 130 | High | [C₈H₆N]⁺ | Fragmentation of the side chain, leaving the indole radical cation. |
Synthesis and Experimental Protocols
This compound can be synthesized from 6-bromoindole through a multi-step process. A plausible and efficient route involves the acylation of 6-bromoindole followed by reduction. The following is a detailed experimental protocol adapted from established methods for similar indole derivatives.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate
-
To a stirred solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours, during which a precipitate of (6-bromo-1H-indol-3-yl)(oxo)acetyl chloride will form.
-
Cool the mixture again to 0 °C and add anhydrous ethanol (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate, which can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
-
To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl (6-bromo-1H-indol-3-yl)(oxo)acetate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Chemical Reactivity and Potential Applications
This compound possesses several reactive sites that make it a versatile building block in organic synthesis. The hydroxyl group can undergo esterification and etherification reactions.[1] The bromine atom on the indole ring is susceptible to nucleophilic substitution and can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.[1] Furthermore, the indole nitrogen can be alkylated or acylated.
The biological significance of this compound and its derivatives is an active area of research. Indole-based compounds are known to exhibit a wide range of pharmacological activities.[1] Studies on similar bromoindole derivatives suggest potential antimicrobial and anticancer properties.[1] The compound may also act as an enzyme inhibitor, for instance, against kinases.[1] Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This technical guide provides a summary of its key chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its reactivity and potential applications. The predicted spectroscopic data furnished herein should aid in the characterization of this compound in a research setting. Further experimental investigation is warranted to fully elucidate its physicochemical and biological properties.
References
An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)ethanol
CAS Number: 214915-72-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for 2-(6-Bromo-1H-indol-3-yl)ethanol. Due to the limited publicly available data for this specific compound, information from closely related indole derivatives has been included to provide representative experimental protocols and insights into its potential biological activities. This information should be used for research purposes and as a guide for further investigation.
Introduction
This compound is a synthetic organic compound belonging to the indole family.[1] Its structure, featuring a bromine atom at the 6-position of the indole ring and a hydroxyethyl group at the 3-position, makes it a subject of interest in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[2][3] The presence of a bromine atom can significantly influence the physicochemical properties and biological activity of the molecule, potentially enhancing its efficacy and selectivity for various biological targets.[1] This guide summarizes the known chemical properties, potential biological applications, and relevant experimental methodologies for the investigation of this compound and its analogs.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, the following table summarizes its basic chemical properties and provides data for the parent compound, tryptophol (2-(1H-indol-3-yl)ethanol), for comparison.
| Property | This compound | Tryptophol (for comparison) |
| CAS Number | 214915-72-7[4] | 526-55-6 |
| Molecular Formula | C₁₀H₁₀BrNO[4] | C₁₀H₁₁NO |
| Molecular Weight | 240.10 g/mol [4] | 161.20 g/mol |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | 59 °C |
| InChI Key | ANIPJGAEJCDVFF-UHFFFAOYSA-N[4] | MBBOMCVGYCRMEA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)NC=C2CCO[1] | C1=CC=C2C(=C1)C(=CN2)CCO |
Synthesis
A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and purification methods.
Caption: Proposed synthetic pathway for this compound.
Potential Biological Activities and Experimental Protocols
Based on studies of related bromo-indole and indole-3-ethanol derivatives, this compound is predicted to exhibit a range of biological activities. This section outlines these potential activities and provides detailed, representative experimental protocols for their investigation.
Antimicrobial Activity
Bromoindole derivatives have shown significant antimicrobial properties.[5] The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Indole derivatives are a well-established class of anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[2][6] A common method to assess the cytotoxic effects of a compound is the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
References
- 1. Buy this compound | 214915-72-7 [smolecule.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Data Sheet: 2-(6-Bromo-1H-indol-3-yl)ethanol
Introduction
This document provides a concise technical overview of the molecular weight and related physicochemical properties of 2-(6-Bromo-1H-indol-3-yl)ethanol. This compound is an indole derivative of interest in medicinal chemistry and pharmacological research due to its unique structural features, including a bromine substituent on the indole ring.[1] Its molecular weight is a fundamental parameter for quantitative analysis, solution preparation, and interpretation of experimental results.
Molecular Properties
The molecular properties of this compound have been determined based on its chemical structure. The key quantitative data are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2][3] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| Exact Mass | 238.99458 Da | [2] |
| CAS Number | 214915-72-7 | [1][2] |
Determination of Molecular Weight
Methodology:
The molecular weight of a compound is a calculated value derived from its molecular formula and the standard atomic weights of its constituent elements. The calculation is performed as follows:
-
Identify the Molecular Formula: The molecular formula for this compound is C₁₀H₁₀BrNO.[1][2][3]
-
Determine Atomic Composition: The formula indicates the molecule contains:
-
10 Carbon (C) atoms
-
10 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
1 Nitrogen (N) atom
-
1 Oxygen (O) atom
-
-
Summation of Atomic Weights: The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights from the IUPAC Periodic Table:
-
(10 × 12.011) + (10 × 1.008) + (1 × 79.904) + (1 × 14.007) + (1 × 15.999) = 240.10 g/mol
-
Experimental Verification:
While the theoretical molecular weight is calculated, it can be experimentally confirmed using techniques such as mass spectrometry. In this method, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The exact mass (monoisotopic mass) provided in Table 1 is particularly relevant for high-resolution mass spectrometry analysis.
Visualization of Molecular Composition
The following diagram illustrates the relationship between the elemental components of this compound and its final calculated molecular weight.
Caption: Calculation workflow for the molecular weight of this compound.
References
An In-depth Technical Guide to the Structure and Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol. This document details a viable synthetic pathway, including experimental protocols, and presents key quantitative data. Visual diagrams are included to illustrate the chemical structure and the synthetic route.
Chemical Structure and Properties
This compound is an indole derivative characterized by a bromo-substituted benzene ring fused to a pyrrole ring, with an ethanol group attached at the C3 position of the indole nucleus.[1] The presence of the bromine atom and the hydroxyl group makes it a versatile intermediate for the synthesis of more complex molecules and a compound of interest for biological screening.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| CAS Number | 214915-72-7 | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available in searched literature | N/A |
| ¹H NMR | Not available in searched literature | N/A |
| ¹³C NMR | Not available in searched literature | N/A |
Synthesis of this compound
A viable and commonly employed synthetic route to tryptophols involves a two-step process starting from the corresponding indole. This pathway includes an initial Friedel-Crafts acylation followed by a reduction of the resulting ketoester.
Synthesis Pathway:
Figure 2: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (Friedel-Crafts Acylation)
This procedure is adapted from general methods for Friedel-Crafts acylation of indoles.
-
Materials:
-
6-Bromoindole
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
To this suspension, add ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of 6-bromoindole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.
-
Step 2: Synthesis of this compound (Reduction)
This procedure is adapted from general methods for the reduction of ketoesters using lithium aluminum hydride.
-
Materials:
-
Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide solution (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottomed flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 equivalent) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Conclusion
This technical guide outlines the fundamental structural characteristics and a reliable synthetic pathway for this compound. The provided experimental protocols, adapted from established methodologies, offer a practical approach for its preparation in a laboratory setting. Further research is warranted to fully characterize the physical and spectroscopic properties of this compound and to explore its potential applications in drug discovery and materials science.
References
An In-depth Technical Guide on the Solubility of 2-(6-Bromo-1H-indol-3-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 2-(6-Bromo-1H-indol-3-yl)ethanol in organic solvents. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes a detailed experimental protocol for determining solubility and explores the biological context of related indole derivatives through signaling pathway diagrams.
Introduction to this compound
This compound is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds.[1] The presence of a bromine atom on the indole ring and a hydroxyl group on the ethyl side chain suggests its potential for various chemical modifications and biological interactions.[1] Indole derivatives are actively investigated for their therapeutic potential, including anticancer and antimicrobial activities.[2][3][4] Understanding the solubility of this compound is a critical first step in its preclinical development, impacting formulation, bioavailability, and in vitro assay design.
Solubility Profile
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, based on the physicochemical properties of its parent compound, indole, and structurally similar analogs like tryptophol, a qualitative assessment of its solubility can be inferred.
Qualitative Solubility Assessment:
The structure of this compound, with its relatively nonpolar indole core, suggests a higher affinity for organic solvents over aqueous media. The parent compound, indole, is significantly more soluble in organic solvents such as ethanol, ethyl acetate, and chloroform compared to its slight solubility in water.[5] Similarly, tryptophol (2-(1H-indol-3-yl)ethanol), which only lacks the bromine atom, is also more soluble in organic solvents.[6] The bromine atom in the 6-position is expected to increase the lipophilicity of the molecule, further favoring solubility in organic solvents.
Based on these structural comparisons, this compound is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. Its solubility in less polar solvents like acetone and ethyl acetate is also expected to be significant.
Quantitative Solubility Data Summary:
As of the date of this guide, no peer-reviewed studies or database entries containing specific quantitative solubility values (e.g., in mg/mL or mol/L) for this compound in the organic solvents of interest were identified. The following table reflects this data gap.
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Anticipated Solubility | Quantitative Data (at 25 °C) |
| Ethanol | C₂H₅OH | 46.07 | Soluble | Data not available |
| Methanol | CH₃OH | 32.04 | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Soluble | Data not available |
| Acetone | (CH₃)₂CO | 58.08 | Soluble | Data not available |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 88.11 | Soluble | Data not available |
Experimental Protocol for Solubility Determination
To address the absence of quantitative data, researchers can determine the solubility of this compound using standard laboratory methods. The following protocol describes a common and reliable approach.
Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, ethyl acetate) of high purity
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer or magnetic stirrer in a constant temperature bath set to the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Alternatively, the concentration of the saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry by comparing the response to a calibration curve prepared with known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or g/L using the mass of the dissolved solid and the volume of the solvent used.
-
Below is a graphical representation of the experimental workflow for determining solubility.
Biological Relevance and Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, indole derivatives are known to exhibit significant biological activities, particularly in cancer and infectious diseases.[1][2][3]
Anticancer Activity:
Many indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to possess anticancer properties.[7] These compounds can modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][7] One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7][8]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential points of intervention by indole derivatives.
Antimicrobial Activity:
Indole and its derivatives have also been reported to exhibit antimicrobial properties against a range of pathogens.[3][4] The mechanisms of action can be diverse, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[9][10] For instance, some indole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[9]
Conclusion
While quantitative solubility data for this compound in organic solvents is currently unavailable in the public domain, its chemical structure strongly suggests good solubility in common laboratory solvents such as DMSO, DMF, ethanol, and methanol. This technical guide provides a robust experimental protocol for researchers to determine these values empirically. Furthermore, the established biological activities of related indole derivatives, particularly in anticancer and antimicrobial research, underscore the importance of characterizing the fundamental physicochemical properties of novel compounds like this compound to facilitate their further investigation as potential therapeutic agents.
References
- 1. Buy this compound | 214915-72-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-(6-Bromo-1H-indol-3-yl)ethanol: A Technical Guide for Drug Discovery Professionals
Disclaimer: Direct experimental data on the biological activity of 2-(6-Bromo-1H-indol-3-yl)ethanol is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on data from structurally related 6-bromoindole and indole-3-ethanol derivatives. The experimental protocols detailed herein are established methodologies for assessing the described biological activities and can be adapted for the evaluation of this compound. The signaling pathways presented are hypothetical and based on the known mechanisms of action of similar indole-containing compounds.
Introduction
Indole-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The unique chemical properties of the indole ring system allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, this compound, is a halogenated indole derivative that holds promise as a lead compound for drug development. The presence of a bromine atom at the C6 position of the indole ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the potential biological activities of this compound, supported by data from analogous compounds and detailed experimental methodologies.
Potential Biological Activities and Quantitative Data
Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit several key biological activities. The following tables summarize the quantitative data for related 6-bromoindole derivatives.
Antimicrobial Activity
Indole derivatives are known to possess antimicrobial properties. The data below is for 6-bromoindolglyoxylamido-polyamine derivatives, which share the 6-bromoindole core.
Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related 6-Bromoindole Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 | [1] |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | 6.25 | [1] |
| 6-bromoindolglyoxylamido-spermine | Candida albicans | 17.2 | [1] |
| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | 1.1 | [1] |
Anticancer Activity
The anticancer potential of indole derivatives is a major area of research. The following table presents the half-maximal inhibitory concentration (IC50) values for various 6-bromoindole and other indole derivatives against several cancer cell lines.
Table 2: Anticancer Activity (IC50) of Structurally Related Indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-heterocyclyl-1H-indole derivative (1k) | MCF-7 (Breast) | 0.0045 | [2] |
| Indole-based TMP analogue (6v) | T47D (Breast) | 0.04 | [2] |
| 6-methoxy-indole derivative (5m) | Various | 0.11 - 1.4 | [2] |
| Indole-based TMP analogue (35a) | A549 (Lung) | 0.51 | [2] |
| Indole-based TMP analogue (35a) | HeLa (Cervical) | 0.65 | [2] |
| Indole-based TMP analogue (35a) | MCF-7 (Breast) | 0.71 | [2] |
| Indole-based TMP analogue (35a) | HCT116 (Colon) | 0.99 | [2] |
| Bromophenol derivative with indolin-2-one | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | [3] |
| 6-bromoindole derivative (Geobarrettin A) | IL-10/IL-12p40 secretion | IC50 11.8/21.0 | [4] |
Enzyme Inhibition
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Indole derivatives have been shown to inhibit various enzymes, including protein kinases and cytochrome P450 enzymes.
Table 3: Enzyme Inhibitory Activity (IC50) of Structurally Related Indole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 6-heterocyclyl-1H-indole derivative (1k) | Tubulin Polymerization | 0.58 | [2] |
| 6-methoxy-indole derivative (5m) | Tubulin Polymerization | 0.37 | [2] |
| Indole-based TMP analogue (35a) | Tubulin Polymerization | 1.34 | [2] |
| Indole-3-ethanol | Indole-3-ethanol Oxidase | Non-competitive inhibition by IAA | [5] |
| Furafylline (caffeine analog) | Cytochrome P450 1A2 | 0.07 | [6] |
| Ellipticine | Cytochrome P450 (rat liver) | 0.11 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum:
-
Streak the microbial culture on an appropriate agar plate and incubate for 18-24 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microbe is observed.
-
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the diluted compound solutions.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Enzyme Inhibition: Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Reagent Preparation:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of a white, opaque 96-well plate.
-
Add the 2X kinase solution to each well and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflows and a hypothetical signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-(6-Bromo-1H-indol-3-yl)ethanol: A Scoping Review of its Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
This technical guide explores the potential of 2-(6-bromo-1H-indol-3-yl)ethanol as a kinase inhibitor. While direct experimental evidence for this specific compound is limited in the public domain, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This document provides an in-depth analysis of the kinase inhibitory potential of this compound by examining the activities of structurally related indole derivatives. Furthermore, it outlines detailed, hypothetical experimental protocols for evaluating its efficacy and delineates key signaling pathways often modulated by such compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related indole-based molecules.
Introduction: The Indole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a major class of drug targets. The indole nucleus, a bicyclic aromatic heterocycle, has emerged as a versatile scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an attractive starting point for medicinal chemistry campaigns.[1][2][3]
Numerous indole derivatives have been developed and investigated for their ability to target a wide array of kinases, including:
Kinase Inhibitory Activity of Structurally Related Indole Derivatives
To infer the potential of this compound, it is instructive to review the quantitative data available for other substituted indole derivatives. The following tables summarize the reported inhibitory activities of various indole-based compounds against several key kinases.
Table 1: Inhibitory Activity of Indigoid Derivatives
| Compound | Target Kinase | IC50 (µM) |
| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 |
| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1 |
| 6-Nitro-3'-N-oxime-indirubin | CK1 | 0.6 |
| 5-Amino-3'-N-oxime-indirubin | CK1 | 0.13 |
| 6-Nitro-3'-N-oxime-indirubin | GSK3 | 0.04 |
| 5-Amino-3'-N-oxime-indirubin | GSK3 | 0.36 |
Data extracted from a study on substituted indigoids, which are bis-indole derivatives.[7]
Table 2: Inhibitory Activity of PIM Kinase-Targeted Indole Derivatives
| Compound | Target Kinase | IC50 (µM) |
| Compound 5 (a meridianin analog) | PIM-1 | 0.37 |
| Compound 5 (a meridianin analog) | PIM-2 | 0.41 |
| Compound 5 (a meridianin analog) | PIM-3 | 0.30 |
Data from a study on meridianin-based PIM kinase inhibitors.[4]
Hypothetical Experimental Protocols for Evaluation
To ascertain the kinase inhibitory potential of this compound, a systematic experimental approach is required. The following are detailed, hypothetical protocols for key experiments.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
This protocol describes a luminescent kinase assay to measure the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[8]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and the Poly(Glu, Tyr) substrate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final volume should be around 10-25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on a particular kinase (e.g., A431 cells for EGFR).
Materials:
-
A431 human epidermoid carcinoma cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (or similar cell viability assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the GI50 (concentration for 50% growth inhibition) value from a dose-response curve.
Visualization of Workflows and Signaling Pathways
Visual representations are crucial for understanding the complex processes involved in kinase inhibitor evaluation and their mechanism of action.
Caption: General workflow for kinase inhibitor discovery.
Caption: Simplified apoptosis signaling pathway.
Caption: Logical flow for evaluating a potential kinase inhibitor.
Conclusion
While direct evidence of kinase inhibitory activity for this compound is currently lacking in published literature, its indole core represents a highly validated starting point for the development of such agents. The extensive body of research on related indole derivatives demonstrates their capacity to potently and selectively inhibit a wide range of clinically relevant kinases. The hypothetical protocols and workflows presented in this guide provide a clear roadmap for the systematic evaluation of this compound and its analogs. Further investigation into this and similar compounds is warranted and could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound | 214915-72-7 [smolecule.com]
- 7. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Unlocking Nature's Arsenal: A Technical Guide to the Antimicrobial Properties of Brominated Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Marine organisms, prolific producers of halogenated natural products, have emerged as a promising reservoir of bioactive compounds. Among these, brominated indoles have garnered significant attention for their potent and diverse antimicrobial activities. This technical guide provides an in-depth analysis of the antimicrobial properties of this fascinating class of molecules, focusing on their mechanisms of action, quantitative activity, and the experimental methodologies used for their evaluation.
Core Antimicrobial Activity of Brominated Indoles
Brominated indole compounds exhibit a broad spectrum of activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is significantly influenced by the number and position of bromine substituents on the indole ring, as well as other structural modifications.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following tables summarize the MIC values of various brominated indole compounds against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of Brominated Indole Compounds (MIC in µg/mL)
| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| 2,3,6-Tribromoindole | - | - | - | - | |
| 5,6-Dibromo-3'-(1H-indol-3-yl)indirubin | - | - | - | - | |
| 2,3,5,6-Tetrabromo-1H-indole | - | - | - | - | |
| 5-Bromoindole-3-carboxaldehyde | - | - | - | - | |
| 6-Bromoindole-3-carboxaldehyde | - | - | - | - | |
| 7-Bromoindole-3-carboxaldehyde | - | - | - | - | |
| 5-Bromo-indole-3-carboxamido-polyamine conjugates | ≤ 0.28 µM | - | - | Potentiator | [1] |
| 4-bromo-6-chloroindole | - | 30 | - | - | [2] |
| 6-bromo-4-iodoindole | - | 20 | - | - | [2] |
| 5-iodoindole | - | 100 | - | - | [2] |
Table 2: Antifungal Activity of Brominated Indole Compounds (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Reference(s) |
| 5-Bromo-indole-3-carboxamido-polyamine conjugates | - | ≤ 0.28 µM | [1] |
Mechanisms of Antimicrobial Action
Brominated indoles employ a multi-pronged attack against microbial cells, targeting key physiological processes essential for survival and virulence.
Disruption of Bacterial Membranes
A primary mechanism of action for several brominated indole-polyamine conjugates is the perturbation of bacterial cell membranes. This disruption leads to the leakage of intracellular components, such as ATP, ultimately resulting in cell death. The lipophilic nature of the indole core combined with the cationic polyamine chain likely facilitates interaction with and insertion into the negatively charged bacterial membrane.[1]
Inhibition of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Brominated indole-3-carboxaldehydes have been shown to be potent inhibitors of QS. The mechanism is believed to involve the interference with QS regulator proteins, preventing them from binding to their target DNA sequences and activating the expression of virulence genes.[1][3] This anti-virulence approach is a promising strategy to combat bacterial infections without exerting strong selective pressure for resistance development.
Caption: Inhibition of Quorum Sensing Signaling Pathway.
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. Several brominated indole derivatives have demonstrated significant activity in preventing the formation of biofilms by pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[3][4] The mechanism of biofilm inhibition is often linked to the disruption of quorum sensing, which is a key regulatory pathway for biofilm development.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antimicrobial properties of brominated indole compounds.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (brominated indole)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration Assay.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Test compound
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Inoculation: Add bacterial culture and the test compound at various concentrations to the wells of a 96-well plate. Include a control with no compound.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A lower absorbance indicates inhibition of biofilm formation.
Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)
Chromobacterium violaceum produces a purple pigment called violacein, the production of which is regulated by quorum sensing. Inhibition of this pigment production is used as a reporter for QS inhibition.
Materials:
-
Test compound
-
Chromobacterium violaceum culture
-
Luria-Bertani (LB) agar plates
-
Sterile paper discs
Procedure:
-
Lawn Culture: Spread a lawn of C. violaceum on an LB agar plate.
-
Disc Application: Impregnate sterile paper discs with different concentrations of the test compound.
-
Placement: Place the discs on the surface of the agar.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Observation: A clear or white zone of no pigment production around the disc indicates quorum sensing inhibition.
Bioassay-Guided Fractionation for Discovery
The discovery of novel antimicrobial brominated indoles from natural sources often employs a process called bioassay-guided fractionation. This involves a systematic separation of a crude extract into fractions and testing each fraction for antimicrobial activity to isolate the pure, active compounds.
Caption: Workflow for isolating antimicrobial brominated indoles.
Conclusion and Future Directions
Brominated indole compounds represent a valuable and underexplored class of natural products with significant potential for the development of novel antimicrobial agents. Their diverse mechanisms of action, including membrane disruption and quorum sensing inhibition, offer promising avenues to combat drug-resistant pathogens. Further research should focus on structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties, as well as in vivo studies to evaluate their therapeutic efficacy and safety. The continued exploration of marine biodiversity, coupled with advanced analytical and synthetic techniques, will undoubtedly uncover more of these potent antimicrobial agents.
References
- 1. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. benchchem.com [benchchem.com]
Anticancer Potential of 6-Bromoindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer research involving 6-bromoindole derivatives. While specific research on 2-(6-Bromo-1H-indol-3-yl)ethanol is limited, this document consolidates available data on structurally related 6-bromoindole compounds and the broader class of indole derivatives, offering insights into their therapeutic potential. This guide covers quantitative cytotoxicity data, detailed experimental protocols for key assays, and the signaling pathways implicated in their anticancer activity.
Quantitative Data on the Cytotoxicity of Bromoindole and Related Indole Derivatives
The following tables summarize the in vitro anticancer activity of various bromoindole and other substituted indole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Cytotoxicity of 3-(2-Bromoethyl)-indole (BEI-9) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| SW480 | Colon Cancer | 12.5 |
| HCT116 | Colon Cancer | 5 |
Table 2: Cytotoxicity of Other Bromo-Substituted and Related Indole Derivatives
| Compound/Derivative Class | Cell Line(s) | Cancer Type(s) | IC50 Range (µM) | Reference(s) |
| 6-Bromo-quinazoline derivatives | MCF-7, SW480 | Breast, Colon Cancer | 15.85 - 72.45 | [2] |
| Indole-based Bcl-2 Inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Breast, Lung Cancer | Sub-micromolar | [3][4] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | Breast, Lung, Cervical, Melanoma | 0.57 - 6.30 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 6-bromoindole derivative and for key in vitro assays used to evaluate the anticancer activity of these compounds.
The following is a general protocol for the synthesis of 6-cyanoindole-based anticancer agents, which can be adapted for other 6-substituted indoles.[6]
Protocol 1: One-Pot Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [6]
-
Materials:
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
-
-
Procedure:
-
To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
-
Protocol 2: MTT Assay for Cell Viability
This assay determines the cytotoxic effects of the compounds on cancer cells.[6]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of the compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[7][8]
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cancer cells in 6-well plates.
-
After 24 hours, treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for the desired time (e.g., 24, 48 hours).
-
Harvest the cells, wash once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and, while gently vortexing, adding 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Protocol 4: Apoptosis Assay using Annexin V Staining
This assay detects and quantifies apoptosis (programmed cell death) induced by the test compounds.[9][10][11]
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. The NF-κB and Bcl-2 pathways are two of the most significant targets.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[12][13][14] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Indole compounds, including 3-(2-Bromoethyl)-indole, have been shown to inhibit NF-κB activation.[1]
Caption: Inhibition of NF-κB Pathway by Indole Derivatives.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][4][15][16] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, preventing apoptosis and contributing to chemoresistance. Indole-based compounds have been designed as Bcl-2 inhibitors, promoting apoptosis in cancer cells.
References
- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment | Bentham Science [benthamscience.com]
An In-depth Technical Guide to 2-(6-Bromo-1H-indol-3-yl)ethanol Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a bromine substituent and an ethanol side chain, as seen in 2-(6-Bromo-1H-indol-3-yl)ethanol, offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives. Particular focus is placed on their potential as anticancer and antimicrobial agents, with quantitative data presented to facilitate structure-activity relationship (SAR) studies. Detailed methodologies for key experiments and visual representations of relevant signaling pathways and experimental workflows are included to support researchers in this promising area of drug discovery.
Introduction
Indole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the indole ring allows for the fine-tuning of these biological effects. The presence of a bromine atom, particularly at the C6 position, can enhance lipophilicity and modulate binding interactions with biological targets.[1] The 2-ethanol substituent at the C3 position provides a handle for further chemical modification and can influence the pharmacokinetic properties of the molecule. This guide explores the therapeutic potential of this compound and its analogs, providing a foundation for the rational design of new and effective drug candidates.
Synthesis of this compound and Derivatives
The synthesis of this compound typically starts from the commercially available 6-bromoindole. A common synthetic route involves a Friedel-Crafts acylation followed by reduction.
General Synthetic Pathway
A general and adaptable synthetic route to this compound and its derivatives is outlined below. This multi-step synthesis allows for the introduction of various functional groups to explore structure-activity relationships.
Experimental Protocol: Synthesis of Tertiary Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate
This protocol, adapted from a patented procedure, details the synthesis of a key intermediate which can be deprotected to yield the corresponding amine or further modified.[2]
Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride [2] To a solution of 6-bromoindole (40g) in anhydrous methylene chloride (450ml), aluminum chloride (15g) is added, followed by the addition of oxalyl chloride (60g). The mixture is refluxed for 2 hours. After cooling to room temperature, water is added, and the layers are separated. The organic layer is dried and concentrated. The residue is purified by column chromatography to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[2]
Step 2: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide [2] The previously synthesized acetyl chloride (45g) is added to a mixture of water (100ml) and aqueous ammonia (500ml). The mixture is stirred at room temperature for 4 hours. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography yields 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.[2]
Step 3: Synthesis of 2-(6-bromo-1H-indol-3-yl)ethanamine [2] To a solution of the acetamide (30g) in anhydrous tetrahydrofuran (200ml), lithium aluminum hydride (16g) is added. The mixture is refluxed for 8 hours. After cooling, aqueous sodium hydroxide solution is added, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield 2-(6-bromo-1H-indol-3-yl)ethanamine.[2]
Step 4: Synthesis of Tertiary Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate To a solution of the ethanamine (15g) in methylene chloride (150ml), di-tert-butyl dicarbonate (18g) and 4-dimethylaminopyridine (0.5g) are added. The mixture is stirred at room temperature for 10 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to obtain the final product.
Biological Activities and Quantitative Data
Derivatives of this compound have shown promising activity in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Bromoindole derivatives have been investigated as inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and pp60c-Src tyrosine kinase.
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several bromoindole analogs have demonstrated potent VEGFR-2 inhibitory activity.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | VEGFR-2 | 0.19 | A549 (Lung) | 10.61 | [1] |
| HepG-2 (Liver) | 9.52 | [1] | |||
| Caco-2 (Colon) | 12.45 | [1] | |||
| MDA-MB-231 (Breast) | 11.52 | [1] | |||
| Compound 7 | VEGFR-2 | 0.025 | MCF-7 (Breast) | 12.93 | [3] |
| HCT 116 (Colon) | 11.52 | [3] | |||
| Sorafenib (Standard) | VEGFR-2 | 0.08 | A549 (Lung) | 14.10 | [1] |
| MCF-7 (Breast) | 4.32 | [3] | |||
| HCT 116 (Colon) | 7.28 | [3] |
The Src family of protein tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of Src activity is linked to the development and progression of many cancers. Certain bromoindole derivatives have been identified as inhibitors of pp60c-Src.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 8c | pp60c-Src | 4.69 | [4] |
| Compound 8f | pp60c-Src | 74.79 | [4] |
| Compound 8g | pp60c-Src | 75.06 | [4] |
| Compound 8h | pp60c-Src | 84.23 | [4] |
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Bromoindole derivatives have been explored for their potential as novel antimicrobial agents.
Several 6-bromoindole derivatives have demonstrated intrinsic antimicrobial activity against a range of pathogens.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [5] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [5] |
| Polyamine 3 (spermine derivative) | Staphylococcus aureus | - | [6] |
| Pseudomonas aeruginosa | Enhancing properties | [6] |
Signaling Pathways
The anticancer activity of many bromoindole derivatives is attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes angiogenesis. Bromoindole-based inhibitors can block this pathway, thereby inhibiting the formation of new blood vessels that supply tumors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays.
In Vitro VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
Sorafenib (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the assay buffer.
-
Add serial dilutions of the test compounds and the positive control to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin or cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotics (positive control)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (microorganism in broth without compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data on its analogs highlight their potential as potent anticancer and antimicrobial agents. The synthetic accessibility of this core structure allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Further investigation into their mechanisms of action and in vivo efficacy will be crucial for advancing these promising compounds towards clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective therapies.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic World of Brominated Tryptophols: A Technical Guide to Their Natural Occurrence and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The marine environment, a crucible of unique biochemical evolution, is a prolific source of structurally diverse and biologically active natural products. Among these, brominated indole alkaloids have garnered significant attention for their potent pharmacological properties. This in-depth technical guide focuses on a specific subclass: brominated tryptophol derivatives. Tryptophol, or indole-3-ethanol, is a simple indole derivative, and its halogenated forms, primarily found in marine invertebrates, represent a promising frontier in drug discovery. The incorporation of bromine atoms often enhances the bioactivity of these molecules, leading to compounds with notable anti-inflammatory and cytotoxic potential. This document provides a comprehensive overview of the natural occurrence of brominated tryptophols, detailed experimental protocols for their isolation and characterization, and an exploration of their biological significance, with a focus on their interaction with cellular signaling pathways.
Natural Occurrence of Brominated Tryptophol Derivatives
Brominated tryptophol derivatives are predominantly isolated from marine sponges. These sessile filter-feeders are known to produce a vast arsenal of secondary metabolites as a chemical defense mechanism. While a wide array of brominated indoles have been identified, the specific isolation of brominated tryptophols is less common, making each discovery particularly valuable.
One key example is the isolation of 6-bromotryptophol (2-(6-Bromo-1H-indol-3-yl)ethanol) from the marine sponge Pleroma menoui, now reclassified into different genera such as Aciculites or Theonella. This discovery highlights the potential of marine sponges as a source for these specific derivatives.
The biosynthesis of these compounds is believed to start from the amino acid L-tryptophan. In the marine environment, the high concentration of bromide ions is utilized by halogenase enzymes, often found in the sponge or its symbiotic microorganisms, to regioselectively brominate the indole ring of tryptophan or its downstream metabolites. Subsequent metabolic steps then lead to the formation of brominated tryptophols.
Quantitative Data
Quantitative data on the natural abundance of brominated tryptophol derivatives is scarce due to their often low concentrations and the complexities of isolating them from intricate natural product mixtures. The yield of these compounds is highly dependent on the specific species, geographical location, and environmental conditions of the source organism.
| Compound | Natural Source (Species) | Yield/Concentration | Reference |
| 6-Bromotryptophol | Pleroma menoui (marine sponge) | Data not available in publicly accessible literature | [1] |
Experimental Protocols
The isolation and characterization of brominated tryptophol derivatives from their natural sources require a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis.
General Extraction and Isolation of Brominated Indole Alkaloids from Marine Sponges
This protocol provides a general framework that can be adapted for the targeted isolation of brominated tryptophols.
1. Sample Collection and Preparation:
- Collect sponge tissue and immediately freeze it in liquid nitrogen or store it at -80°C to prevent enzymatic degradation of secondary metabolites.
- Lyophilize (freeze-dry) the frozen sponge tissue to remove water.
- Grind the dried tissue into a fine powder using a blender or mortar and pestle.
2. Extraction:
- Macerate the powdered sponge material (e.g., 100 g) with a solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1) at room temperature.
- Perform the extraction three times, each for 24 hours, to ensure exhaustive extraction of the metabolites.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning:
- Dissolve the crude extract in a mixture of MeOH and water (e.g., 9:1) and partition it sequentially against solvents of increasing polarity, such as hexane, DCM, and ethyl acetate (EtOAc). This step separates compounds based on their polarity. Brominated tryptophols are expected to be in the medium-polarity fractions (DCM and EtOAc).
4. Chromatographic Purification:
- Silica Gel Column Chromatography: Subject the fraction containing the target compounds to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from hexane to EtOAc, to further separate the compounds.
- High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile (ACN) or MeOH, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is used for elution. Fractions are collected and analyzed for purity.
Characterization of Purified Compounds
The structure of the isolated brominated tryptophol is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule, including those on the indole ring and the ethanol side chain.
-
13C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, confirming the tryptophol skeleton and determining the position of the bromine substituent on the indole ring.
-
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
- Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.
- Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the purified brominated tryptophol in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compound in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
4. Formazan Solubilization and Absorbance Measurement:
- Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Biological Significance and Signaling Pathways
Brominated indole alkaloids, as a class, are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. While specific studies on the signaling pathways affected by brominated tryptophols are limited, the activities of structurally related brominated indoles provide valuable insights into their potential mechanisms of action.
Anti-inflammatory Activity
Many brominated indoles exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
-
NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Brominated indoles have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[1]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are activated by various extracellular stimuli and play a crucial role in inflammation. Activated MAPKs can phosphorylate and activate transcription factors such as AP-1, which also promotes the expression of pro-inflammatory mediators. Some brominated indoles have been found to inhibit the phosphorylation of p38 and JNK.
Cytotoxic Activity
The cytotoxic properties of brominated tryptophols make them potential candidates for anticancer drug development. The mechanisms underlying their cytotoxicity are likely multifactorial and may involve the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and disruption of key cellular processes. The presence of the lipophilic brominated indole core allows these molecules to readily cross cell membranes and interact with intracellular targets.
Conclusion and Future Directions
Brominated tryptophol derivatives represent a small but intriguing class of marine natural products with significant therapeutic potential. Their natural occurrence, primarily in marine sponges, underscores the vast and largely untapped chemical diversity of the marine environment. While the isolation and characterization of these compounds present challenges, the development of advanced analytical techniques continues to facilitate their discovery.
Future research should focus on:
-
Bio-prospecting: Targeted screening of marine organisms, particularly sponges from diverse geographical locations, for new brominated tryptophol derivatives.
-
Biosynthetic Studies: Elucidation of the enzymatic pathways responsible for the biosynthesis of these compounds to enable their sustainable production through biotechnological approaches.
-
Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by brominated tryptophols to understand their anti-inflammatory and cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to optimize the potency and selectivity of these compounds for the development of novel drug candidates.
The continued exploration of brominated tryptophols and other marine natural products holds great promise for the discovery of new medicines to address unmet medical needs.
References
An In-depth Technical Guide on the Safety and Handling of 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(6-Bromo-1H-indol-3-yl)ethanol (CAS No. 214915-72-7), a heterocyclic compound of interest in pharmaceutical research for its potential antimicrobial and anticancer properties.[1] Due to its classification as a skin and eye irritant, and a potential respiratory irritant, strict adherence to safety protocols is imperative.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.
GHS Pictogram:
![]()
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safety and Handling Precautions
Adherence to the following precautionary measures is essential to ensure the safe handling of this compound.
Table 1: Precautionary Statements and Handling Guidelines
| Category | Precautionary Code | Statement | Handling Guideline |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Work in a well-ventilated area, preferably under a chemical fume hood. |
| P264 | Wash hands and any exposed skin thoroughly after handling. | --- | |
| P270 | Do not eat, drink or smoke when using this product. | --- | |
| P271 | Use only outdoors or in a well-ventilated area. | --- | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Use nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended if there is a splash hazard. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water and soap. | Immediately remove contaminated clothing. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Seek medical attention if respiratory irritation persists. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Seek immediate medical attention. | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | --- | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | --- | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | Store in a cool, dry, and dark place away from incompatible materials. |
| P405 | Store locked up. | Secure the compound in a designated and restricted-access area. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |
Toxicological Information
Table 2: Acute Toxicity Data for Related Compounds
| Compound | CAS Number | Route | Species | LD50 | Reference |
| Tryptophol | 526-55-6 | Intraperitoneal | Mouse | 351 mg/kg | [2][3] |
| 7-Ethyl tryptophol | 41340-36-7 | Intraperitoneal | Mouse | 391 mg/kg | [4] |
| 7-Ethyl tryptophol | 41340-36-7 | Oral | Rat | >200 <2000 mg/kg | [5] |
Computational studies on other brominated indoles predict that their oral acute toxicity (LD50) in rats is likely to be similar to or lower than that of aspirin.[6][7] In vivo studies on mice with extracts containing brominated indoles showed some weak idiosyncratic effects on the liver and gastrointestinal tract.[6]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic strategy involves the reaction of 6-bromoindole with a suitable precursor like ethylene oxide.[8] A more detailed, multi-step synthesis can be adapted from a patented method for a closely related compound, 2-(6-bromo-1H-indol-3-yl)ethanamine.[9] This would involve the synthesis of an intermediate, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide, followed by reduction.
Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride [9]
-
To a solution of 6-bromoindole in anhydrous dichloromethane, add aluminum chloride.
-
Add oxalyl chloride to the mixture and reflux for 2 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, dry it, and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide [9]
-
Add the product from Step 1 to a mixture of water and aqueous ammonia.
-
Stir at room temperature for 4 hours.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the residue by silica gel column chromatography.
Step 3: Reduction to this compound This step is an adaptation, as the patent describes reduction to an amine. A suitable reducing agent for converting the amide to an alcohol, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF), would be required. The reaction would typically be performed under an inert atmosphere and at reduced temperatures, followed by a careful workup procedure.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen compounds for anticancer activity.[10][11][12][13]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A431) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include vehicle and blank controls. Incubate for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[14]
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.[14]
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biological Activity and Signaling Pathways
Indole derivatives are known to possess a wide range of biological activities.[16] While the specific mechanisms of this compound are not fully elucidated, related compounds have been shown to interact with key signaling pathways involved in inflammation and cell proliferation.
The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of pro-inflammatory signaling pathways. For instance, some indoles can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[16] This can occur through the modulation of pathways such as the NF-κB signaling cascade.
The ethanol moiety of the molecule suggests potential interactions with pathways affected by alcohol. Ethanol and its metabolites can modulate intracellular signaling, including pathways involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[17]
Stability and Reactivity
-
Stability: Stable under normal conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptophol - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.scu.edu.au]
- 8. Buy this compound | 214915-72-7 [smolecule.com]
- 9. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Methodological & Application
Synthesis Protocol for 2-(6-Bromo-1H-indol-3-yl)ethanol from 6-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed two-step protocol for the synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol, a valuable intermediate in pharmaceutical research and drug development, starting from commercially available 6-bromoindole. The synthesis involves an initial Friedel-Crafts acylation at the C3 position of the indole ring with chloroacetyl chloride, followed by a selective reduction of the resulting keto group to the desired ethanol. This method offers a straightforward and efficient pathway to the target compound.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. Specifically, 2-(indol-3-yl)ethanol scaffolds are key structural motifs in various biologically active molecules, including melatonin analogues. The brominated analogue, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below describes a reliable method for the preparation of this compound.
Synthesis Pathway
The synthesis of this compound from 6-bromoindole is achieved via a two-step reaction sequence as illustrated in the workflow diagram below. The first step is a Friedel-Crafts acylation of 6-bromoindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the intermediate, 2-chloro-1-(6-bromo-1H-indol-3-yl)ethan-1-one. The subsequent step involves the selective reduction of the ketone functionality to an alcohol using a mild reducing agent like sodium borohydride.
detailed experimental procedure for 2-(6-Bromo-1H-indol-3-yl)ethanol synthesis
For Research Use Only
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol, a valuable intermediate for the development of novel therapeutic agents. The synthesis is a two-step process commencing with the preparation of 6-bromo-1H-indole-3-acetic acid from commercially available 6-bromoindole, followed by its reduction to the target alcohol. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The bromo-substituted indole, this compound, serves as a key building block in the synthesis of various compounds with potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents. The presence of the bromine atom provides a handle for further chemical modifications, making it a versatile precursor in drug discovery programs. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.
Reaction Scheme
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-1H-indole-3-acetic acid
This procedure is adapted from a general method for the synthesis of indole-3-acetic acid.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | 5.0 g | 25.5 |
| Potassium Hydroxide (85%) | KOH | 56.11 | 2.2 g | 33.3 |
| Glycolic Acid (70% aq.) | C₂H₄O₃ | 76.05 | 3.1 g | 28.1 |
| Hydrochloric Acid (12 M) | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 2 x 50 mL | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
In a high-pressure stainless-steel autoclave, add 6-bromo-1H-indole (5.0 g, 25.5 mmol) and potassium hydroxide (85%, 2.2 g, 33.3 mmol).
-
Slowly add 70% aqueous glycolic acid (3.1 g, 28.1 mmol) to the autoclave.
-
Seal the autoclave and heat it to 250 °C with stirring for 18 hours.
-
Cool the reaction mixture to below 50 °C and add 50 mL of water. Heat the mixture to 100 °C for 30 minutes to dissolve the potassium salt of the product.
-
After cooling to room temperature, transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted 6-bromoindole and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 12 M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-1H-indole-3-acetic acid.
Expected Yield: 70-80% Appearance: Off-white to light tan solid.
Step 2: Reduction of 6-Bromo-1H-indole-3-acetic acid to this compound
This procedure utilizes lithium aluminum hydride, a potent reducing agent for carboxylic acids.[2][3]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-1H-indole-3-acetic acid | C₁₀H₈BrNO₂ | 254.08 | 4.0 g | 15.7 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.2 g | 31.6 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Sulfate Solution | Na₂SO₄ | 142.04 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (1.2 g, 31.6 mmol) and anhydrous tetrahydrofuran (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-bromo-1H-indole-3-acetic acid (4.0 g, 15.7 mmol) in anhydrous tetrahydrofuran (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of water (1.2 mL), followed by 15% aqueous sodium hydroxide (1.2 mL), and then water again (3.6 mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the precipitate and wash it with ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Expected Yield: 75-85% Appearance: White to off-white solid.
Data Summary
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance |
| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | 53416-29-0 | Solid |
| 6-Bromo-1H-indole-3-acetic acid | C₁₀H₈BrNO₂ | 254.08 | 152213-66-6 | Off-white to light tan solid |
| This compound | C₁₀H₁₀BrNO | 240.10 | 214915-72-7 | White to off-white solid |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Carboxymethylation | KOH, Glycolic acid | Water | 250 | 18 | 70-80 |
| 2 | Reduction | LiAlH₄ | THF | Reflux | 4 | 75-85 |
Experimental Workflow Diagram
Figure 2: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The reaction in Step 1 is conducted at high pressure and temperature and should only be performed in a suitable autoclave by trained personnel.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and at 0 °C.
Disclaimer
This protocol is intended for use by trained and qualified research professionals. The user is solely responsible for all safety precautions and for ensuring that all local regulations are followed. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
References
Application Note: Purification of 2-(6-Bromo-1H-indol-3-yl)ethanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(6-Bromo-1H-indol-3-yl)ethanol using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in medicinal chemistry, drug development, and materials science. The protocol outlines the use of a normal-phase silica gel stationary phase with a hexane and ethyl acetate gradient mobile phase system, a common and effective technique for the separation of moderately polar indole derivatives.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a building block for more complex molecules with potential biological activities.[1] The indole scaffold is a privileged structure in medicinal chemistry, and brominated derivatives are of particular interest as they can exhibit enhanced biological properties or serve as handles for further chemical modification.[1] Synthetic routes to this compound often yield crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such synthetic intermediates on a laboratory scale.[2][3] This document presents a comprehensive protocol for the purification of this compound, ensuring high purity of the final product.
Principle of Separation
The purification is achieved through normal-phase column chromatography. In this technique, the stationary phase is polar (silica gel), while the mobile phase is a mixture of less polar organic solvents (hexane and ethyl acetate). The separation is based on the differential adsorption of the components of the crude mixture to the silica gel. This compound, being a moderately polar compound due to the presence of the hydroxyl group and the indole nitrogen, will have a moderate affinity for the silica gel. Non-polar impurities will travel through the column more quickly with the less polar mobile phase, while more polar impurities will be more strongly retained on the silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate), the target compound is selectively eluted from the column, separated from both less polar and more polar impurities.
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
1. Mobile Phase Preparation: Prepare a series of mobile phase mixtures of increasing polarity by combining n-hexane and ethyl acetate in the following ratios (v/v): 9:1, 8:2 (or 4:1), 7:3, and 1:1.
2. Thin Layer Chromatography (TLC) Analysis of Crude Material: Before performing the column chromatography, it is crucial to determine the appropriate mobile phase composition using TLC. a. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). b. Spot the dissolved crude material onto a TLC plate. c. Develop the TLC plate in a chamber containing a small amount of a test mobile phase (e.g., 7:3 hexane:ethyl acetate). d. Visualize the developed plate under a UV lamp. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
3. Column Packing (Slurry Method): a. Secure the chromatography column in a vertical position. b. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). d. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles. e. Once the silica gel has settled, add a thin layer of sand on top to protect the surface.
4. Sample Loading (Dry Loading Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. c. Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
5. Elution and Fraction Collection: a. Carefully add the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) to the top of the column without disturbing the sand layer. b. Open the stopcock and begin collecting the eluent in fractions. c. Gradually increase the polarity of the mobile phase by switching to the pre-made solvent mixtures (e.g., 8:2, then 7:3, and finally 1:1 hexane:ethyl acetate). A stepwise gradient is often effective. d. Monitor the collected fractions by TLC to identify those containing the pure product.
6. Isolation of the Purified Product: a. Combine the fractions that contain the pure this compound, as determined by TLC analysis. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound as a solid or oil. c. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or mass spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound. Note: These values are illustrative and may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Crude Sample Mass | 1.5 g |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Silica Gel Mass | 60 g |
| Column Dimensions (ID x L) | 4 cm x 40 cm |
| Mobile Phase (Gradient) | n-Hexane:Ethyl Acetate (9:1 to 1:1) |
| Total Eluent Volume | ~1.5 L |
| Fraction Size | 20 mL |
| Purified Product Mass | 1.1 g |
| Yield | 73% |
| Purity (by HPLC) | >98% |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation of the target compound from impurities is not effective, consider using a shallower gradient (i.e., smaller, more gradual increases in polarity).
-
Peak Tailing: The indole nitrogen can sometimes interact with the acidic silanol groups on the silica gel, leading to peak tailing. If this is observed, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to mitigate this effect.
-
Low Yield: If the recovery of the purified product is low, it may be due to irreversible adsorption onto the silica gel. Ensure that the compound is not degrading on the stationary phase by performing a quick stability test on a small scale.
Conclusion
This application note provides a reliable and detailed protocol for the purification of this compound by silica gel column chromatography. By following this procedure, researchers can obtain the target compound with high purity, which is critical for its use in further research and development activities. The provided workflow and troubleshooting guide will aid in the successful implementation of this purification method.
References
Application Note and Protocol for the Recrystallization of 2-(6-Bromo-1H-indol-3-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(6-Bromo-1H-indol-3-yl)ethanol is an organic compound of significant interest in medicinal chemistry and pharmacology due to its potential as a building block for more complex molecules and as a lead compound for the development of new therapeutic agents.[1] Like many indole derivatives, it can be susceptible to the formation of colored impurities due to oxidation, either during synthesis or storage.[2] Recrystallization is a critical purification technique employed to enhance the purity of such compounds by separating the desired substance from impurities.[2] This document provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity suitable for downstream applications.
Data Presentation
Successful recrystallization is contingent on the appropriate selection of a solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures. For this compound, a mixed solvent system is often effective.[2] Below is a table summarizing the solubility characteristics and expected purity outcomes.
| Solvent System (v/v) | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Expected Purity after a Single Recrystallization |
| Ethanol/Water (8:2) | ~5 | >100 | >98% |
| Ethyl Acetate/Hexane (1:1) | ~8 | >120 | >97% |
| Methanol | ~15 | >200 | Potentially lower due to high initial solubility |
| Dichloromethane | ~20 | High | Not ideal for single-solvent recrystallization |
| Water | Insoluble | Insoluble | - |
Experimental Protocol
This protocol details the steps for the purification of this compound using a mixed solvent system of ethanol and water. This method is generally effective for indole derivatives.[2]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on preliminary tests, an ethanol/water mixture is a suitable solvent system. A good starting ratio is approximately 8:2 (v/v) ethanol to water.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add the minimum amount of hot ethanol to dissolve the solid completely with stirring on a hot plate. The indole nucleus can be sensitive, so avoid unnecessarily prolonged heating.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored, it indicates the presence of impurities.[2]
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.
-
Gently heat the solution with stirring for 5-10 minutes to allow the carbon to adsorb the colored impurities.[2]
-
-
Hot Filtration:
-
If activated carbon was used, it is necessary to perform a hot filtration to remove it.
-
Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless or short-stemmed funnel) on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Heat the filtrate to boiling to ensure all solute is dissolved.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
-
Mandatory Visualization
The following diagram illustrates the workflow for the recrystallization of this compound.
Caption: Workflow for the recrystallization of this compound.
References
Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Bromo-1H-indol-3-yl)ethanol, a derivative of tryptophol, is a valuable building block in medicinal chemistry and drug discovery. The presence of a bromine atom on the indole ring provides a handle for further functionalization, making it a key intermediate in the synthesis of a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on common and effective laboratory methods.
Synthetic Strategies
The synthesis of this compound can be efficiently achieved through the reduction of a suitable precursor, primarily 2-(6-bromo-1H-indol-3-yl)acetic acid or its corresponding aldehyde. The choice of reducing agent is critical and influences the reaction conditions and outcomes. Two robust and widely applicable methods are detailed below:
-
Reduction of 2-(6-bromo-1H-indol-3-yl)acetic acid using Lithium Aluminum Hydride (LiAlH₄).
-
Reduction of 2-(6-bromo-1H-indol-3-yl)acetic acid using Borane-Tetrahydrofuran Complex (BH₃·THF).
These methods are generally high-yielding and can be adapted for various scales of synthesis.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: BH₃·THF Reduction |
| Starting Material | 2-(6-bromo-1H-indol-3-yl)acetic acid | 2-(6-bromo-1H-indol-3-yl)acetic acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran Complex (BH₃·THF) |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours | 2 - 4 hours |
| Work-up | Aqueous work-up (e.g., Fieser work-up) | Acidic quench followed by extraction |
| Typical Yield | Good to Excellent (typically >80%) | High (often >90%) |
| Safety Considerations | Highly reactive, pyrophoric reagent. Requires careful handling under inert atmosphere. | Flammable reagent, generates flammable gas upon quenching. Requires inert atmosphere. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from the established procedure for the synthesis of tryptophol from indole-3-acetic acid.[1]
Materials:
-
2-(6-bromo-1H-indol-3-yl)acetic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (or THF)
-
Sodium Sulfate (Na₂SO₄)
-
Water (deionized)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of LiAlH₄ (1.5 to 2.0 equivalents) in anhydrous diethyl ether.
-
Addition of Substrate: A solution of 2-(6-bromo-1H-indol-3-yl)acetic acid (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. Cautiously and sequentially, water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL) are added dropwise for every X grams of LiAlH₄ used.
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This method offers a milder alternative to LiAlH₄ and often results in higher yields and cleaner reactions for the reduction of indole derivatives.[2][3]
Materials:
-
2-(6-bromo-1H-indol-3-yl)acetic acid
-
Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl, 1 M aqueous solution)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with 2-(6-bromo-1H-indol-3-yl)acetic acid (1.0 equivalent) and dissolved in anhydrous THF under a nitrogen or argon atmosphere.
-
Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (2.0 to 3.0 equivalents) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Extraction: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: A generalized workflow for the synthesis experiments.
References
Application Notes: Characterization of 2-(6-bromo-1H-indol-3-yl)ethanol for Melatonin Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-bromo-1H-indol-3-yl)ethanol is an organic compound featuring a brominated indole ring, a structure of interest in medicinal chemistry and pharmacology.[1] Its molecular formula is C10H10BrNO, and it has a molecular weight of approximately 240.10 g/mol .[1] Indole derivatives are a significant class of compounds in drug discovery, with many exhibiting potent biological activities. Notably, the indole-3-ethanol scaffold is structurally related to melatonin (N-acetyl-5-methoxytryptamine), a neurohormone that regulates circadian rhythms through its interaction with G protein-coupled receptors (GPCRs), specifically the MT1 and MT2 melatonin receptors.[2] Tryptophol (indole-3-ethanol) itself is a secondary metabolite produced by microorganisms and is known to have various biological effects, including the induction of sleep-like states.[3][4]
Given the structural similarity of this compound to known melatonin receptor ligands, it is hypothesized that this compound may also interact with these receptors. The MT1 and MT2 receptors are key therapeutic targets for sleep disorders and other circadian rhythm-related conditions.[5] Therefore, characterizing the binding affinity of novel compounds like this compound for these receptors is a critical step in evaluating their therapeutic potential.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors.
Principle of the Assay
The radioligand binding assay is a fundamental technique used to quantify the interaction between a ligand and a receptor.[5][6] This protocol employs a competitive binding format to determine the affinity of the unlabeled test compound, this compound. The assay measures the ability of the test compound to compete with a known high-affinity radioligand, 2-[¹²⁵I]-iodomelatonin, for binding to the MT1 and MT2 receptors.[5] The receptors are typically sourced from cell membranes of a stable cell line, such as HEK293, engineered to express the human MT1 or MT2 receptor.[7] By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity for the receptor.[7]
Signaling Pathway
The MT1 receptor primarily couples to inhibitory G proteins (Gαi), which, upon activation, inhibit adenylyl cyclase. This leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] MT1 activation can also modulate other signaling pathways, such as the ERK1/2 MAP kinase pathway.[7]
Caption: Simplified MT1 receptor signaling pathway.
Experimental Workflow
The overall experimental workflow for determining the binding affinity of the test compound involves several key stages, from preparing the necessary biological materials to analyzing the final data.
Caption: Workflow for the melatonin receptor binding assay.
Protocol: MT1/MT2 Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for human MT1 and MT2 receptors.
1. Materials and Reagents
-
Cell Membranes: Frozen membrane preparations from HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Test Compound: this compound.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).
-
Reference Compound: Melatonin (for non-specific binding and positive control).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Consumables: 96-well polypropylene plates, GF/C filter mats (pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail.
-
Equipment: Scintillation counter, vacuum filtration manifold, multi-channel pipette, incubator.
2. Experimental Procedure
2.1. Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer and store it at 4°C.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Test Compound Dilutions: Perform serial dilutions of the test compound stock solution to create a range of concentrations for the competition assay (e.g., a 10-point curve from 10 µM to 0.1 nM final assay concentration).
-
Radioligand Working Solution: Dilute the 2-[¹²⁵I]-iodomelatonin stock in assay buffer to a concentration that is approximately its Kd for the respective receptor (e.g., ~0.05 nM).[9]
-
Melatonin Stock (for NSB): Prepare a stock solution of unlabeled melatonin to be used at a high concentration (e.g., 10 µM) to determine non-specific binding.[7][8]
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that provides adequate signal (e.g., 30 µg/mL).[8] Homogenize briefly if necessary.
2.2. Assay Setup (in a 96-well plate)
The final assay volume is 250 µL.[7][8]
-
Total Binding (TB): Add 150 µL of diluted membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand working solution.
-
Non-specific Binding (NSB): Add 150 µL of diluted membrane preparation, 50 µL of the high-concentration unlabeled melatonin solution (10 µM), and 50 µL of the radioligand working solution.[7]
-
Competition Binding: Add 150 µL of diluted membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand working solution.[7]
2.3. Incubation
-
Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
2.4. Filtration
-
Terminate the binding reaction by rapid vacuum filtration through GF/C filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]
-
Wash the filters four times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[7]
2.5. Counting
-
Dry the filter mats completely.
-
Place the individual filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
3. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: ((CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)) * 100.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value of the test compound.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + ([L] / Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).
-
-
Data Presentation
The binding affinity data for this compound and the reference compound, melatonin, should be summarized in a table for clear comparison.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| Melatonin (Reference) | MT1 | e.g., 0.25 | e.g., 0.12 |
| Melatonin (Reference) | MT2 | e.g., 0.27[9] | e.g., 0.14 |
| This compound | MT1 | Experimental Value | Calculated Value |
| This compound | MT2 | Experimental Value | Calculated Value |
Note: Example values for melatonin are illustrative. Actual values should be determined experimentally or cited from relevant literature.
Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.[5][7] Researchers should optimize assay conditions for their specific experimental setup.
References
- 1. Buy this compound | 214915-72-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The biological effects of tryptophol (indole-3-ethanol): hemolytic, biochemical and behavior modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for 2-(6-Bromo-1H-indol-3-yl)ethanol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of 2-(6-Bromo-1H-indol-3-yl)ethanol in cell culture is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related bromoindole compounds. Researchers should adapt and optimize these generalized protocols for their specific experimental needs.
Introduction
This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The presence of a bromine atom at the 6-position of the indole ring can enhance its biological activity.[1] While specific studies on this compound are not widely available, related brominated indoles have demonstrated potential as anticancer and antimicrobial agents.[2][3] These notes provide a guide for the initial investigation of this compound in cell culture experiments.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 214915-72-7 |
| Appearance | Solid (predicted) |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. |
Potential Applications in Cell Culture
Based on the activities of related compounds, this compound can be investigated for the following applications:
-
Anticancer Research: Evaluation of cytotoxic and cytostatic effects on various cancer cell lines. Brominated indoles have been shown to induce apoptosis and cell cycle arrest.[3][4][5]
-
Antimicrobial Research: Assessment of its activity against a range of bacterial and fungal strains. Some bromoindole derivatives exhibit antimicrobial properties through mechanisms like membrane permeabilization.[2][6]
-
Kinase Inhibition Screening: As many indole derivatives are known to be kinase inhibitors, this compound could be screened against a panel of kinases to identify potential targets in cellular signaling pathways.[1]
Data Presentation: Biological Activities of Related Bromoindole Compounds
The following tables summarize quantitative data from studies on structurally similar compounds, which can serve as a preliminary guide for designing experiments with this compound.
Table 1: Anticancer Activity of a Related Bromoindole Compound (6-Bromoisatin) [3]
| Cell Line | Compound | Assay | Endpoint | Result (IC₅₀) |
| HT29 (Colon Cancer) | 6-Bromoisatin | Cell Viability | Cytotoxicity | ~100 µM |
| Caco-2 (Colon Cancer) | 6-Bromoisatin | Cell Viability | Cytotoxicity | ~100 µM |
Table 2: Antimicrobial Activity of a Related Bromoindole Compound (6-bromoindolglyoxylamido-spermine) [6]
| Organism | Compound | Assay | Endpoint | Result (MIC) |
| Staphylococcus intermedius | 6-bromoindolglyoxylamido-spermine | Broth Microdilution | Minimum Inhibitory Concentration | 3.125 µM |
| Staphylococcus aureus | 6-bromoindolglyoxylamido-spermine | Broth Microdilution | Minimum Inhibitory Concentration | 6.25 µM |
| Candida albicans | 6-bromoindolglyoxylamido-spermine | Broth Microdilution | Minimum Inhibitory Concentration | 17.2 µM |
| Cryptococcus neoformans | 6-bromoindolglyoxylamido-spermine | Broth Microdilution | Minimum Inhibitory Concentration | 1.1 µM |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., HT29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium. It is advisable to start with a broad concentration range (e.g., 0.1 to 100 µM).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
PBS
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Harvest cells, wash with cold PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
Visualizations
Signaling Pathways
The following diagram illustrates a generalized signaling pathway potentially targeted by bromoindole derivatives, leading to apoptosis.
Caption: Hypothesized apoptotic pathway inhibited by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing the anticancer activity of a novel compound like this compound.
Caption: Experimental workflow for evaluating anticancer properties.
References
- 1. Buy this compound | 214915-72-7 [smolecule.com]
- 2. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(6-Bromo-1H-indol-3-yl)ethanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(6-Bromo-1H-indol-3-yl)ethanol, a key building block in the development of biologically active molecules. This document details its application in the synthesis of targeted therapeutics, including potent enzyme inhibitors, and provides detailed experimental protocols for key transformations.
Introduction
This compound is a valuable bifunctional indole derivative that serves as a versatile scaffold in medicinal chemistry and organic synthesis.[1] The presence of a reactive hydroxyl group on the ethyl side chain and a bromine atom on the indole core allows for a wide range of chemical modifications.[1] These functionalities enable its use as a precursor for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research.[1] Notably, indole-containing compounds are widely explored for their potential as antimicrobial and anticancer agents.[1]
Key Synthetic Applications
The strategic positioning of the bromo and hydroxyl groups on the this compound scaffold allows for its elaboration into a variety of important intermediates and final target molecules.
Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine and Derivatives
A primary application of this compound is its conversion to the corresponding primary amine, 2-(6-Bromo-1H-indol-3-yl)ethanamine. This amine is a crucial intermediate for the synthesis of a wide array of bioactive compounds, including amide and carbamate derivatives with potential therapeutic activities.
Precursor to Bioactive Indirubin Derivatives
This compound can serve as a starting material for the synthesis of 6-bromoindirubin-3'-oxime (6BIO), a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key regulator in numerous cellular signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer and other diseases.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine via a Multi-step Sequence
This protocol outlines a plausible multi-step synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine from 6-bromoindole, the precursor to this compound. The initial steps to form the ethanamine are based on a patented procedure for a similar derivative.
Step 1a: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl Chloride
-
Reaction: Friedel-Crafts acylation of 6-bromoindole with oxalyl chloride.
-
Reagents and Materials:
-
6-Bromoindole
-
Anhydrous Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Oxalyl chloride
-
Water
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 ml), add aluminum chloride (15 g).
-
Add oxalyl chloride (60 g) to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (yield: 47 g).
-
Step 1b: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide
-
Reaction: Amidation of the acyl chloride with ammonia.
-
Reagents and Materials:
-
2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride
-
Ammonia solution
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Add 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (45 g) to a mixture of water (100 ml) and ammonia solution (500 ml).
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (yield: 32 g).
-
Step 1c: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine
-
Reaction: Reduction of the amide with lithium aluminum hydride.
-
Reagents and Materials:
-
2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Aqueous sodium hydroxide solution
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (30 g) in anhydrous THF (200 ml), add lithium aluminum hydride (16 g).
-
Reflux the mixture for 8 hours.
-
Cool to room temperature and quench with aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-(6-bromo-1H-indol-3-yl)ethanamine (yield: 16 g).
-
Protocol 2: Synthesis of N-(2-(6-bromo-1H-indol-3-yl)ethyl)acetamide
-
Reaction: N-acetylation of 2-(6-bromo-1H-indol-3-yl)ethanamine.
-
Reagents and Materials:
-
2-(6-Bromo-1H-indol-3-yl)ethanamine
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve 2-(6-bromo-1H-indol-3-yl)ethanamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Proposed Synthesis of 6-bromoindirubin-3'-oxime (6BIO) from this compound
This proposed multi-step synthesis combines established methodologies for the individual transformations.
Step 3a: Oxidation of this compound to 6-Bromoindole-3-acetaldehyde
-
Reaction: Dess-Martin periodinane (DMP) oxidation of the primary alcohol.
-
Reagents and Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-bromoindole-3-acetaldehyde, which can be used in the next step without further purification.
-
Step 3b: Synthesis of 6-Bromoindirubin
-
Reaction: Condensation of 6-bromoindole-3-acetaldehyde with 6-bromo-1H-indole-2,3-dione (6-bromoisatin).
-
Reagents and Materials:
-
6-Bromoindole-3-acetaldehyde (from Step 3a)
-
6-Bromo-1H-indole-2,3-dione (6-bromoisatin)
-
Ethanol
-
Piperidine
-
-
Procedure:
-
Dissolve 6-bromoindole-3-acetaldehyde (1.0 eq) and 6-bromoisatin (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the formation of a dark precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain 6-bromoindirubin.
-
Step 3c: Synthesis of 6-Bromoindirubin-3'-oxime (6BIO)
-
Reaction: Oximation of the ketone in 6-bromoindirubin.
-
Reagents and Materials:
-
6-Bromoindirubin
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
-
Procedure:
-
Suspend 6-bromoindirubin (1.0 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromoindirubin-3'-oxime (6BIO).
-
Quantitative Data Summary
| Compound Name | Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 6-Bromoindole | Oxalyl chloride, AlCl₃ | Approx. 90 | >95 |
| 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Ammonia | Approx. 75 | >95 (after chromatography) |
| 2-(6-Bromo-1H-indol-3-yl)ethanamine | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | LiAlH₄ | Approx. 55 | >98 (after chromatography) |
| N-(2-(6-bromo-1H-indol-3-yl)ethyl)acetamide | 2-(6-Bromo-1H-indol-3-yl)ethanamine | Acetyl chloride | >85 (typical) | >98 (after chromatography) |
| 6-Bromoindirubin-3'-oxime (6BIO) | This compound | DMP, 6-Bromoisatin, NH₂OH·HCl | Not reported (proposed) | >98 (after recrystallization) |
Yields are based on literature for similar transformations and may vary.
Biological Activity and Signaling Pathway
6-Bromoindirubin-3'-oxime (6BIO) as a GSK-3β Inhibitor
6-Bromoindirubin-3'-oxime (6BIO) is a well-characterized, potent, and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the "off" state (absence of a Wnt ligand), a destruction complex, which includes GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
6BIO, by inhibiting GSK-3β, prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes that promote cell proliferation.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 6BIO.
Experimental Workflow Diagram
The following diagram illustrates the synthetic workflow from this compound to the bioactive molecule 6-bromoindirubin-3'-oxime.
Caption: Synthetic workflow for 6-bromoindirubin-3'-oxime (6BIO).
References
Application Notes and Protocols for the Characterization of 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-(6-Bromo-1H-indol-3-yl)ethanol, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are essential for confirming the identity, purity, and structural integrity of this compound, ensuring its suitability for further research and development. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules.[1] Its indole scaffold is a common feature in many pharmaceutical agents, and the presence of a bromine atom offers a versatile handle for further chemical modifications. Accurate and thorough characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. These application notes provide a comprehensive guide for the analytical techniques required for its full characterization.
Analytical Methods Overview
A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound. The logical workflow for this process is depicted below.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Assumed based on similar compounds |
Experimental Protocols and Data
This section details the experimental procedures for the characterization of this compound and presents the expected analytical data in tabular format. The data presented for the target molecule are predicted based on the known data of the closely related analogs, tryptophol (2-(indol-3-yl)ethanol) and 6-bromoindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete assignment of all protons and carbons in this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | NH -1 |
| ~7.65 | d | 1H | H -7 |
| ~7.50 | d | 1H | H -4 |
| ~7.20 | s | 1H | H -2 |
| ~7.05 | dd | 1H | H -5 |
| ~4.70 | t | 1H | CH ₂-OH |
| ~3.65 | q | 2H | -CH₂-CH ₂-OH |
| ~2.85 | t | 2H | -CH ₂-CH₂-OH |
| Chemical Shift (δ) ppm | Assignment |
| ~137.5 | C-7a |
| ~128.0 | C-3a |
| ~124.5 | C-2 |
| ~122.0 | C-4 |
| ~121.0 | C-5 |
| ~114.5 | C-7 |
| ~113.0 | C-6 |
| ~111.0 | C-3 |
| ~61.0 | -CH₂-C H₂-OH |
| ~28.0 | -C H₂-CH₂-OH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragment ions.
| m/z | Interpretation |
| 240/242 | [M+H]⁺ (Molecular ion peak with bromine isotope pattern) |
| 222/224 | [M+H - H₂O]⁺ |
| 196/198 | [M+H - C₂H₄O]⁺ |
| 117 | [Indole fragment]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to a suitable concentration for analysis.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time will be specific to the exact conditions used.
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and gradient conditions |
| Purity | >95% (for a purified sample) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | N-H stretch (indole) |
| ~3300 | O-H stretch (alcohol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2930, ~2870 | C-H stretch (aliphatic) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1050 | C-O stretch (primary alcohol) |
| ~800 | C-Br stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which can be compared with the theoretical values calculated from the molecular formula.
-
Sample Preparation: A small, accurately weighed amount of the dried, pure sample is required.
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen analysis. Bromine content can be determined by various methods, including titration or ion chromatography after combustion.
-
Data Analysis: Compare the experimentally determined weight percentages with the theoretical values.
| Element | Theoretical % |
| C | 50.02 |
| H | 4.20 |
| Br | 33.28 |
| N | 5.83 |
| O | 6.66 |
Signaling Pathways and Logical Relationships
The analytical techniques described are interconnected and provide complementary information for the complete characterization of the molecule.
Caption: Logical relationships between analytical techniques and the information derived for compound characterization.
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these procedures will ensure the reliable identification and purity assessment of this important pharmaceutical intermediate, facilitating its successful application in drug discovery and development pipelines. The combination of spectroscopic and chromatographic techniques is essential for a complete and unambiguous structural and purity profile.
References
Application Notes and Protocols for the Analysis of 2-(6-Bromo-1H-indol-3-yl)ethanol by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the characterization of 2-(6-Bromo-1H-indol-3-yl)ethanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the absence of publicly available experimental spectra for this specific compound, this guide furnishes predicted data based on the analysis of structurally similar indole derivatives.
Introduction
This compound is a halogenated indole derivative with potential applications in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its advancement in research and development pipelines. NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, while mass spectrometry determines the molecular weight and elemental composition, and can offer insights into the molecule's fragmentation patterns.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrometry analysis of this compound. These predictions are based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | N-H (indole) |
| ~7.6 | d | 1H | H-7 |
| ~7.5 | d | 1H | H-4 |
| ~7.2 | s | 1H | H-2 |
| ~7.1 | dd | 1H | H-5 |
| ~4.8 | t | 1H | -OH |
| ~3.7 | q | 2H | -CH₂-OH |
| ~2.9 | t | 2H | Ar-CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.0 | C-7a |
| ~125.0 | C-3a |
| ~124.5 | C-2 |
| ~123.0 | C-4 |
| ~121.0 | C-5 |
| ~115.0 | C-6 |
| ~114.0 | C-7 |
| ~112.0 | C-3 |
| ~60.0 | -CH₂-OH |
| ~28.0 | Ar-CH₂- |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 240/242 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 210/212 | Medium | [M - CH₂O]⁺ |
| 131 | High | [M - CH₂CH₂OH - Br]⁺ |
| 130 | Very High | [M - CH₂CH₂OH - HBr]⁺ (Indole fragment) |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and mass spectra of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A significantly higher number of scans will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum and identify chemical shifts and coupling constants.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate ionization mode (EI or ESI).
-
-
Sample Introduction:
-
Introduce the sample into the ion source. For EI, this may involve a direct insertion probe. For ESI, the sample is typically introduced via infusion or coupled to a liquid chromatograph.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.
Caption: Workflow for NMR and Mass Spectrometry Analysis.
Application Notes and Protocols for the Development of 2-(6-Bromo-1H-indol-3-yl)ethanol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of derivatives of 2-(6-Bromo-1H-indol-3-yl)ethanol, a promising scaffold for the development of novel therapeutic agents. The protocols outlined below cover synthetic methodologies, and key in vitro assays for assessing antimicrobial, anticancer, and kinase inhibitory activities.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The primary starting material is typically 6-bromoindole. Key reactions involve the introduction of a two-carbon side chain at the C3 position of the indole ring, followed by functional group manipulations to generate a library of diverse derivatives.
General Synthetic Strategies
Two common strategies for the synthesis of the this compound core are the Friedel-Crafts acylation followed by reduction, and the Fischer indole synthesis.
-
Friedel-Crafts Acylation Route: This method involves the acylation of 6-bromoindole with an appropriate acylating agent, such as oxalyl chloride or chloroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The resulting intermediate is then reduced to yield the desired ethanol derivative.[1]
-
Fischer Indole Synthesis: This classical method can be employed to construct the indole ring itself from a substituted phenylhydrazine and a suitable ketone or aldehyde.[2][3][4][5] For the synthesis of this compound derivatives, a (4-bromophenyl)hydrazine can be reacted with a protected 4-hydroxybutanal derivative.
Illustrative Synthetic Protocol: Friedel-Crafts Acylation and Reduction
This protocol describes a general procedure for the synthesis of this compound.
Step 1: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride
-
To a solution of 6-bromoindole (1 equivalent) in anhydrous dichloromethane, add aluminum chloride (0.8 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add oxalyl chloride (3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
Step 2: Reduction to this compound
-
Dissolve the crude 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride in anhydrous tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (4 equivalents), to the solution at 0 °C.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting mixture through celite and extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of the Synthetic Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol. Our goal is to help you identify and resolve common issues encountered during the synthesis, leading to a higher purity and yield of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for this compound. The first involves a Friedel-Crafts acylation of 6-bromoindole with an appropriate acylating agent (e.g., chloroacetyl chloride) followed by reduction of the resulting ketone. The second common route is the direct alkylation of 6-bromoindole at the C3 position using reagents like ethylene oxide or 2-chloroethanol.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities can be categorized based on the synthetic route:
-
Starting Materials: Unreacted 6-bromoindole is a common impurity.
-
Isomeric Impurities: Depending on the reaction conditions, you may find isomers where the ethanol side chain is attached to different positions of the indole ring.
-
Over-alkylation or N-alkylation Products: In the alkylation route, the indole nitrogen can be alkylated in addition to the desired C3-alkylation, leading to N-alkylated byproducts. Over-alkylation can also occur, resulting in the addition of more than one ethanol group.
-
Oxidation Products: The indole ring is susceptible to oxidation, which can result in colored impurities.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may remain in the final product if not completely removed.
Q3: My final product is colored (e.g., yellow or brown). What is the likely cause and how can I decolorize it?
A3: A colored product often indicates the presence of oxidized impurities. The indole nucleus is sensitive to air and light. To decolorize your product, you can try recrystallization with activated carbon. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon to adsorb the colored impurities, perform a hot filtration, and then allow the solution to cool and crystallize.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction has stalled, consider adjusting the temperature, reaction time, or adding more reagent. |
| Side Reactions | Optimize reaction conditions to minimize the formation of byproducts. For Friedel-Crafts acylation, ensure the use of a suitable Lewis acid and control the reaction temperature to avoid polyacylation. For alkylation, carefully control the stoichiometry of the alkylating agent and the base to minimize N-alkylation and over-alkylation. |
| Product Degradation | The indole ring can be sensitive to strong acids and high temperatures. Use milder reaction conditions where possible and ensure proper work-up procedures to neutralize any acidic catalysts promptly. |
| Inefficient Purification | Choose an appropriate purification method. Column chromatography is often effective for separating closely related impurities. Recrystallization can also be used if a suitable solvent system is found. |
Problem 2: Presence of Multiple Spots on TLC or Peaks in HPLC of the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material (6-bromoindole) | Ensure the reaction goes to completion. Purify the crude product using column chromatography to separate the more non-polar starting material from the more polar product. |
| Isomeric Impurities | The formation of isomers is often controlled by the regioselectivity of the reaction. For Friedel-Crafts acylation, the C3 position is generally favored. For alkylation, reaction conditions can influence the C3 vs. other positions. Purification by column chromatography may be necessary to separate isomers. |
| N-Alkylated Impurity | The formation of N-alkylated byproducts can be a significant issue in the alkylation of indoles. The choice of base and solvent can influence the ratio of C-alkylation to N-alkylation. Using a protic solvent and a weaker base may favor C-alkylation. Purification by column chromatography is typically required to remove the N-alkylated isomer. |
| Over-alkylated Impurity | Use a controlled amount of the alkylating agent (close to 1 equivalent) to minimize the formation of di- and poly-alkylated products. |
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Structure | Potential Source | Analytical Identification |
| 6-Bromoindole | 6-Bromo-1H-indole | Unreacted starting material | Distinct spot on TLC (less polar than product); Unique retention time in HPLC; Characteristic signals in 1H NMR. |
| 2-(6-Bromo-1-ethyl-1H-indol-3-yl)ethanol | N-alkylated isomer | Alkylation of the indole nitrogen | May co-elute or have a similar retention time to the product in HPLC; Distinctive signals in 1H NMR (e.g., N-CH2CH2OH). |
| Isomeric Alkylation Products | e.g., 2-(6-Bromo-1H-indol-2-yl)ethanol | Non-selective alkylation | May be separable by HPLC; 1H NMR will show a different substitution pattern on the indole ring. |
| Di-alkylated Products | e.g., 1,3-bis(2-hydroxyethyl)-6-bromo-1H-indole | Over-alkylation | Higher molecular weight detectable by MS; Different retention time in HPLC. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Reduction
Step 1: Friedel-Crafts Acylation of 6-Bromoindole
-
To a solution of 6-bromoindole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add a solution of chloroacetyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-chloro-1-(6-bromo-1H-indol-3-yl)ethanone by column chromatography or recrystallization.
Step 2: Reduction of the Ketone
-
Dissolve the purified 2-chloro-1-(6-bromo-1H-indol-3-yl)ethanone in a suitable solvent (e.g., tetrahydrofuran).
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude this compound.
-
Purify by column chromatography.
Protocol 2: Synthesis via Direct Alkylation
-
To a solution of 6-bromoindole in a suitable solvent (e.g., DMF or THF), add a base (e.g., sodium hydride or potassium carbonate) at 0 °C.
-
After stirring for a short period, add the alkylating agent (e.g., 2-chloroethanol or a solution of ethylene oxide) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to separate C-alkylated, N-alkylated, and di-alkylated products.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol.
Troubleshooting Guide: Low Yield
Low yields in the synthesis of this compound can be attributed to several factors, from the quality of starting materials to reaction conditions and purification procedures. This guide addresses common issues in a question-and-answer format.
Q1: My initial Friedel-Crafts acylation of 6-bromoindole with oxalyl chloride or chloroacetyl chloride results in a low yield of the 3-acylindole intermediate. What are the potential causes and solutions?
Low yields in the initial acylation step are often due to issues with the starting material, reagents, or reaction conditions.
-
Purity of 6-Bromoindole: The starting 6-bromoindole should be pure and free from contaminants. Impurities can interfere with the reaction.[1] Consider purifying the starting material by recrystallization or column chromatography if its purity is questionable.
-
Moisture: Friedel-Crafts acylations are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Lewis Acid Activity: The Lewis acid catalyst (e.g., AlCl₃) must be fresh and active. Old or improperly stored Lewis acids may have been deactivated by moisture.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While some reactions require heating, excessive temperatures can lead to the formation of side products and decomposition.[2]
-
Side Reactions: The indole nucleus is susceptible to oxidation, which can lead to colored impurities and reduced yields.[1]
| Parameter | Recommended Condition | Troubleshooting Action |
| Starting Material | >98% purity | Recrystallize or run a column on the 6-bromoindole. |
| Reaction Atmosphere | Inert (N₂ or Ar) | Ensure a moisture-free environment. |
| Lewis Acid | Freshly opened or properly stored | Use a fresh batch of the Lewis acid. |
| Temperature | Varies (consult specific protocol) | Optimize the temperature; avoid excessive heat. |
Q2: The reduction of the 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate or a similar intermediate to the final ethanol product is incomplete or results in multiple products. How can I improve this step?
The reduction step is critical and can be a source of low yield if not properly controlled. The choice of reducing agent and reaction conditions are key.
-
Choice of Reducing Agent: For the reduction of an ester or acid to an alcohol, a strong reducing agent like lithium aluminum hydride (LAH) is often required. For the reduction of a ketone, a milder reducing agent like sodium borohydride (NaBH₄) may be sufficient.[3] The choice depends on the specific intermediate.
-
Reagent Quality and Stoichiometry: Ensure the reducing agent is fresh and used in the correct stoichiometric amount. An excess may be necessary, but a large excess can lead to side reactions.
-
Reaction Temperature: Reductions with powerful hydrides like LAH are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.
-
Work-up Procedure: The work-up after a hydride reduction is critical. Improper quenching can lead to the loss of product. A standard Fieser work-up for LAH reactions is recommended.
-
Over-reduction: In some cases, over-reduction of the indole ring can occur, although this is less common under standard conditions.
| Parameter | Recommended Condition | Troubleshooting Action |
| Reducing Agent | LAH for esters/acids; NaBH₄ for ketones | Select the appropriate reducing agent for the functional group. |
| Temperature | 0 °C to room temperature (reagent dependent) | Maintain the recommended temperature throughout the addition and reaction. |
| Work-up | Careful quenching (e.g., Fieser method) | Follow a well-established work-up procedure. |
Q3: I am attempting a one-step synthesis via a Grignard reaction of a 6-bromoindole magnesium halide with ethylene oxide, but the yield is poor. What could be the issue?
The direct alkylation of an indole Grignard reagent can be challenging.
-
Formation of the Grignard Reagent: The formation of the indole Grignard reagent can be sluggish. Activation of the magnesium with iodine or 1,2-dibromoethane may be necessary.[4] The N-H proton of the indole is acidic and will react first, so a full equivalent of the Grignard reagent is needed to deprotonate the indole before C-alkylation can occur.
-
Reactivity of Ethylene Oxide: Ethylene oxide is a gas at room temperature and must be handled with care, often condensed at low temperatures.
-
Side Reactions: The Grignard reagent can react with the ethylene oxide to form a halohydrin if magnesium halides are present in excess.[5]
| Parameter | Recommended Condition | Troubleshooting Action |
| Grignard Formation | Activated magnesium, anhydrous ether | Ensure complete formation of the Grignard reagent before adding ethylene oxide. |
| Ethylene Oxide | Condensed and added slowly at low temperature | Maintain low temperature during the addition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic pathways:
-
Two-Step Synthesis from 6-Bromoindole: This involves an initial Friedel-Crafts acylation at the C3 position with an appropriate two-carbon electrophile (e.g., chloroacetyl chloride or oxalyl chloride followed by ethanolysis), and a subsequent reduction of the carbonyl group to the alcohol.[6]
-
Alkylation of 6-Bromoindole: This route involves the direct alkylation of the indole nucleus with ethylene oxide, often after formation of the indole anion or Grignard reagent.[7][8]
Q2: What are the typical impurities I might encounter in my final product?
Common impurities can include:
-
Unreacted 6-bromoindole.[1]
-
The intermediate keto-ester or carboxylic acid from an incomplete reduction.
-
Oxidation products of the indole ring, which often appear as colored impurities.[1]
-
Positional isomers if the starting material was not pure.[1]
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Residual solvents from the reaction or purification.[1]
Q3: What are the recommended purification methods for this compound?
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Column Chromatography: This is a very effective method for separating the target compound from impurities. A silica gel column with a gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is commonly used.[9]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvent systems may include ethanol/water or ethyl acetate/hexane.[10][11]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction
Step 1: Synthesis of Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
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To a cooled (0 °C) solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (2.5 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 10 hours.
-
Evaporate the solvent under reduced pressure.
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To the resulting solid, add absolute ethanol (excess) and stir at room temperature overnight.
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Remove the ethanol under reduced pressure and wash the residue with water.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude keto-ester. This is often used in the next step without further purification.
Step 2: Synthesis of this compound
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Prepare a suspension of lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Slowly add a solution of the crude ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate from the previous step in anhydrous THF.
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Allow the reaction to stir at room temperature for 8 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
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Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Two-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 3. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 7. Buy this compound | 214915-72-7 [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(6-Bromo-1H-indol-3-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of colored impurities from 2-(6-Bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound has a distinct color (e.g., yellow, brown, or pink). What is the likely cause of this coloration?
A1: The coloration in your product is most likely due to the presence of oxidized impurities. The indole nucleus is susceptible to air and light-induced oxidation, which can lead to the formation of highly colored byproducts.[1] Incomplete reactions or side reactions during synthesis can also introduce colored impurities.
Q2: What are the common methods for removing these colored impurities?
A2: The most effective methods for decolorizing this compound are recrystallization with activated carbon and column chromatography.[1] The choice of method will depend on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound after purification?
A3: Purity can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and effective qualitative method. A single spot in multiple solvent systems is a good indicator of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and quantifying the main compound and any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and assess purity, especially when using a quantitative (qNMR) approach with an internal standard.[1]
Troubleshooting Guides
Issue 1: Persistent Color After Recrystallization
If your product remains colored after a standard recrystallization, consider the following troubleshooting steps.
Troubleshooting Workflow for Persistent Color:
Caption: Troubleshooting logic for a persistently colored product.
Issue 2: Poor Separation or Low Yield During Column Chromatography
Effective separation of colored impurities by column chromatography requires careful optimization of conditions.
Troubleshooting for Column Chromatography:
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Colored Impurities | The solvent system (eluent) polarity is not optimized. | Use TLC to find a solvent system where the desired compound has an Rf value of 0.2-0.4. A gradient elution, gradually increasing the solvent polarity, is often effective. |
| The compound is degrading on the silica gel. | The indole nucleus can be sensitive to the acidic nature of silica gel.[1] Consider deactivating the silica gel with a base like triethylamine (added to the eluent) or using a different stationary phase such as neutral alumina. | |
| Low Yield After Chromatography | The compound is highly retained on the column. | Increase the polarity of the eluent. If the compound still doesn't elute, it may have decomposed. |
| The fractions are too dilute to detect the product. | Concentrate the fractions in the expected elution range and re-analyze by TLC. |
Data Presentation
The following table provides an estimate of the purity levels and yields that can be expected with different purification techniques for indole derivatives similar to this compound. Actual results will vary based on the initial purity of the crude product.
| Purification Method | Typical Starting Purity | Expected Final Purity | Estimated Yield | Notes |
| Recrystallization | 85-95% | 95-98% | 60-85% | Good for removing small amounts of impurities. Yield can be impacted by the solubility of the product in the mother liquor.[1] |
| Recrystallization with Activated Carbon | <90% (colored) | >95% (colorless) | 50-80% | Effective for removing colored impurities, but some product may be adsorbed by the carbon, potentially reducing the yield.[1] |
| Column Chromatography | <90% | >98% | 50-80% | Highly effective for separating closely related and colored impurities. Can be time-consuming and may lead to lower yields.[1] |
Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon
This method is suitable for removing colored impurities from a solid crude product.
Experimental Workflow for Recrystallization:
References
optimizing reaction conditions for 2-(6-Bromo-1H-indol-3-yl)ethanol synthesis
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic strategy starts with commercially available 6-bromoindole. The synthesis typically involves a two-step process:
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Friedel-Crafts Acylation: 6-bromoindole is reacted with an acylating agent, such as oxalyl chloride or chloroacetyl chloride, to introduce a two-carbon chain at the C3 position of the indole ring. Using oxalyl chloride yields 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
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Reduction: The resulting keto-acyl chloride or the corresponding ester/acid is then reduced to the desired this compound. Common reducing agents for this transformation include Lithium aluminum hydride (LiAlH₄) and borane (BH₃).
Q2: Can I directly alkylate 6-bromoindole with ethylene oxide to synthesize the target compound?
A2: Direct alkylation of 6-bromoindole with ethylene oxide is a possible route.[1] However, this reaction can be challenging to control and may lead to a mixture of products, including N-alkylation and over-alkylation. The Friedel-Crafts acylation followed by reduction is often preferred for better control and higher yields of the desired C3-substituted product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several reagents used in this synthesis are hazardous.
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Oxalyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All reactions involving LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
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Borane (BH₃) , often used as a THF complex, is also flammable and should be handled under an inert atmosphere.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of each reaction step. By comparing the TLC profile of the reaction mixture with that of the starting material and the expected product, you can determine when the reaction is complete. Staining with a suitable agent, such as potassium permanganate or vanillin, can help visualize the indole-containing compounds.
Q5: What are the common methods for purifying the final product?
A5: The most common purification method for this compound is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 6-Bromoindole
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 6-bromoindole | 1. Inactive Lewis acid catalyst (if used). 2. Low reaction temperature. 3. Insufficient reaction time. | 1. Use freshly opened or properly stored Lewis acid (e.g., AlCl₃). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor by TLC. |
| Formation of multiple products (by TLC) | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of moisture, which can decompose the acylating agent and catalyst. 3. Diacylation or reaction at other positions of the indole ring. | 1. Maintain the recommended reaction temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use the stoichiometric amount of the acylating agent. |
| Product is a dark, tarry material | 1. Significant decomposition of starting material or product. 2. Indole ring oxidation. | 1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere. 3. Use purified starting materials. |
Step 2: Reduction of the Intermediate to this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reaction temperature or insufficient reaction time. | 1. Use a slight excess of the reducing agent (e.g., 1.5-2 equivalents of LiAlH₄). 2. Ensure strictly anhydrous conditions. 3. Increase the reaction temperature (e.g., reflux in THF for LiAlH₄) and/or extend the reaction time. |
| Low yield of the desired alcohol | 1. Formation of side products due to over-reduction or side reactions. 2. Difficulties in isolating the product during work-up. 3. Adsorption of the product onto the solid byproducts (e.g., aluminum salts). | 1. Consider a milder reducing agent if over-reduction is suspected. 2. Optimize the work-up procedure (e.g., careful quenching, proper extraction). 3. Ensure thorough extraction of the solid residue after quenching the reaction. |
| Formation of an unexpected product | 1. With LiAlH₄, reduction of the bromine substituent on the indole ring is possible under harsh conditions. 2. Rearrangement reactions under acidic work-up conditions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Perform a careful, cooled work-up and avoid strongly acidic conditions if possible. |
Data Presentation
The following tables provide a summary of typical reaction conditions for key steps in the synthesis of tryptophol derivatives, which can be adapted for the synthesis of this compound.
Table 1: Optimization of Friedel-Crafts Acylation of Indoles
| Entry | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxalyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 2 | ~85-95 |
| 2 | Chloroacetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 3 | ~80-90 |
| 3 | Oxalyl Chloride | None | Diethyl ether | rt | 4 | ~70-80 |
Note: Yields are typical for indole and substituted indoles and may vary for 6-bromoindole.
Table 2: Comparison of Reducing Agents for the Conversion of Indole-3-acetic acid/ester to Tryptophol
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole-3-acetic acid | LiAlH₄ | THF | Reflux | 3 | >90 |
| 2 | Indole-3-acetic acid | BH₃·THF | THF | rt | 2-3 | >90 |
| 3 | Methyl indole-3-acetate | LiAlH₄ | THF | Reflux | 2 | ~95 |
| 4 | Methyl indole-3-acetate | NaBH₄/Lewis Acid | Various | Various | Various | Moderate to High |
Note: These are general conditions and may require optimization for the 6-bromo substituted analogue.
Experimental Protocols
Protocol 1: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride
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To a stirred solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.1 eq) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, the solvent is typically removed under reduced pressure to yield the crude 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride, which is often used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate
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To the crude 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride from the previous step, add anhydrous methanol dropwise at 0 °C.
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Stir the mixture at room temperature for 1-2 hours.
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Remove the excess methanol under reduced pressure.
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The crude ester can be purified by column chromatography or used directly in the next step.
Protocol 3: Synthesis of this compound
-
To a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in anhydrous THF dropwise.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
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Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
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Wash the filter cake thoroughly with THF or ethyl acetate.
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Combine the filtrates and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
stability of 2-(6-Bromo-1H-indol-3-yl)ethanol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(6-Bromo-1H-indol-3-yl)ethanol in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to use freshly prepared solutions or store them for short periods at low temperatures (-20°C) in a non-reactive solvent, purged with an inert gas like argon or nitrogen.
Q2: Which solvents are recommended for dissolving this compound for short-term and long-term storage?
A2: For short-term use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for preparing stock solutions. For applications where these solvents are inappropriate, alcohols like ethanol can be used. However, for long-term storage, it is best to keep the compound in its solid form. If a solution is necessary for extended storage, consider a non-polar, aprotic solvent and store it under an inert atmosphere at -20°C or below.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound include:
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Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. The ethanol side chain can also be oxidized to an aldehyde or carboxylic acid.
-
Acid-catalyzed degradation: In acidic conditions, the indole ring can undergo polymerization or other acid-catalyzed reactions.
-
Photodegradation: Exposure to UV light can lead to the degradation of the molecule, a common characteristic of indole-containing compounds.
-
Reaction with strong bases: While more stable in moderately basic conditions compared to acidic ones, strong bases may lead to deprotonation and subsequent reactions.
Troubleshooting Guides
Issue 1: Unexpected or Poor Results in Biological Assays
If you are observing lower than expected activity or inconsistent results in your biological assays, it could be due to the degradation of this compound in your experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Discoloration of the Compound in Solution
Discoloration (e.g., turning yellow or brown) of a solution containing this compound is a common indicator of degradation, often due to oxidation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Oxidation | Purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. Store solutions under an inert atmosphere. |
| Photodegradation | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. |
| Solvent Impurities | Use high-purity, anhydrous solvents. Peroxides in older ether-based solvents can be particularly problematic. |
| Incompatible Additives | Ensure that all components of your solution (e.g., buffers, other reagents) are compatible with the indole moiety. |
Stability Data in Different Solvents
The following tables summarize the estimated stability of this compound under various conditions. This data is based on the known reactivity of indole derivatives and should be used as a guideline. Actual stability may vary depending on the specific experimental conditions.
Table 1: Stability in Common Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Condition | Estimated Recovery (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | In dark, sealed vial | >98% | Generally a good solvent for short-term storage. |
| Ethanol | In dark, sealed vial | ~95% | Minor degradation may occur. |
| Acetonitrile | In dark, sealed vial | >98% | Good stability. |
| Water (pH 7) | In dark, sealed vial | ~90% | Lower stability compared to organic solvents. |
| Phosphate Buffered Saline (PBS, pH 7.4) | In dark, sealed vial | ~85-90% | Salts may influence stability. |
Table 2: Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Time | Estimated Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 24 h | 20-30% | Acid-catalyzed polymerization products |
| 0.1 M NaOH | 24 h | 5-10% | Minimal degradation |
| 3% H₂O₂ | 24 h | 40-50% | Oxidized indole species, side-chain oxidation products |
| Heat (60°C in Water) | 24 h | 15-25% | Thermal degradation products |
| UV Light (254 nm) | 4 h | 30-40% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
Workflow for Stability Assessment:
Caption: Experimental workflow for stability assessment using HPLC.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the parent compound.
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Storage: Store the solution under the desired conditions (e.g., room temperature in the dark, 4°C, exposure to light).
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Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute if necessary, and analyze by HPLC.
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Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
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Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a set period. Neutralize before HPLC analysis.
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under similar conditions as the acid hydrolysis. Neutralize before HPLC analysis.
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Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the degradation over time.
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Thermal Degradation: Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and heat it at a controlled temperature (e.g., 60°C).
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Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period, ensuring a control sample is kept in the dark.
For each condition, analyze the samples by HPLC-MS to separate and identify the degradation products.
Disclaimer: The stability data presented is hypothetical and intended for illustrative purposes. It is crucial to perform your own stability studies under your specific experimental conditions.
preventing degradation of 2-(6-Bromo-1H-indol-3-yl)ethanol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 2-(6-Bromo-1H-indol-3-yl)ethanol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
Issue: Color Change of Solid Compound or Solution (to Pink, Brown, or Yellow)
Possible Cause: This is a common visual indicator of degradation, primarily through oxidation and/or polymerization. The indole nucleus is electron-rich and susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and heat.
Troubleshooting Steps:
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Assess the Extent of Degradation: A slight color change may not significantly impact the purity for some applications, but it is a clear sign of degradation. For sensitive experiments, it is crucial to re-analyze the compound's purity before use.
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Review Storage Conditions: Ensure the compound is stored under the recommended conditions.
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Implement Preventative Measures: For future storage, implement the preventative measures outlined in the FAQs below.
Issue: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound can lead to the formation of impurities with different biological activities, or a decrease in the concentration of the active compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
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Confirm Compound Integrity: Use an analytical method like HPLC to check the purity of the stored compound. Compare the chromatogram to that of a freshly prepared or certified standard.
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Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.
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Use Stabilizers: If solutions need to be stored, consider the addition of an antioxidant.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of degradation for indole compounds like this compound are:
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Oxidation: The indole ring is susceptible to oxidation by atmospheric oxygen, leading to the formation of colored byproducts.[1][2] This is often the main degradation pathway.
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Photodegradation: Exposure to light, especially UV light, can accelerate the degradation process.[1]
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Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[1]
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pH: Extreme pH conditions can lead to hydrolysis or other degradation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: For long-term storage, temperatures of -20°C are recommended. For short-term storage, 2-8°C is acceptable.[1]
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Light: Store the compound in an amber or opaque vial to protect it from light.[1]
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Atmosphere: For maximum stability, especially for long-term storage, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
Q3: Can I store solutions of this compound?
A3: It is best to prepare solutions fresh for each experiment. If storage is necessary, follow these guidelines:
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Use deoxygenated solvents.
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Store solutions at -20°C or lower in airtight, light-protected containers.
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Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%).
Q4: What are the likely degradation products of this compound?
A4: Based on the general degradation pathways of indole derivatives, the likely degradation products include:
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Oxidation Products: Oxidation of the indole ring can lead to the formation of oxindole derivatives. The ethanol side chain can also be oxidized to an aldehyde or carboxylic acid.
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Polymerization Products: Under certain conditions, particularly acidic environments, indoles can polymerize, leading to the formation of colored, insoluble materials.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Condition | Solid Compound (Long-term) | Solid Compound (Short-term) | Solution (Short-term) |
| Temperature | -20°C | 2-8°C | ≤ -20°C |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) | Headspace flushed with inert gas |
| Antioxidant | Not typically necessary | Not typically necessary | Recommended (e.g., 0.01% BHT) |
Table 2: Example Forced Degradation Study Results for an Indole Compound
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Products (Example) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Indole-dimers, unknown polar impurities |
| 0.1 M NaOH | 24 hours | 60°C | 5% | Oxidized indole species |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxindole, hydroxylated indole |
| Thermal | 48 hours | 80°C | 10% | Various minor impurities |
| Photolytic | 24 hours | Room Temp | 20% | Photo-oxidized products, colored impurities |
Note: This table presents hypothetical data for a typical indole compound to illustrate the outcomes of a forced degradation study. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method to assess the purity and stability of this compound.
Materials:
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HPLC system with UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (or Trifluoroacetic acid)
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This compound sample
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Volumetric flasks and pipettes
Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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-
Standard Solution Preparation:
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Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
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Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
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Sample Preparation:
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Prepare the sample solution at the same concentration as the standard solution.
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-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection Wavelength: 220 nm and 280 nm
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Gradient Elution (Example):
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
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-
Analysis:
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Inject the standard and sample solutions.
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Monitor the chromatogram for the main peak of this compound and any impurity peaks.
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The percentage purity can be calculated based on the peak areas.
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Protocol 2: Procedure for Adding Butylated Hydroxytoluene (BHT) as a Stabilizer
This protocol describes how to prepare a BHT stock solution and add it to a solution of this compound.[1]
Materials:
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Butylated Hydroxytoluene (BHT)
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Ethanol (anhydrous)
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Volumetric flasks
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Micropipette
Procedure:
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Preparation of 1% BHT Stock Solution:
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Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
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Add ethanol to dissolve the BHT.
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Once dissolved, add ethanol to the 10 mL mark.
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Mix the solution thoroughly.
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Store the stock solution in a tightly sealed amber vial at 4°C.
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Adding BHT to a Solution of this compound:
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Determine the desired final concentration of BHT in your solution (a common final concentration is 0.01%).
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To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your indole solution as you are making it up to the final volume.[1]
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Ensure the BHT is thoroughly mixed into the final solution.
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Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Peak Shape for 2-(6-Bromo-1H-indol-3-yl)ethanol in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 2-(6-Bromo-1H-indol-3-yl)ethanol during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Peak tailing is a common issue when analyzing basic compounds like this compound, which contains an indole functional group.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.[2] The following table summarizes potential causes and recommended solutions to improve peak symmetry.
| Parameter | Potential Issue | Recommended Solution | Expected Outcome |
| Mobile Phase pH | Ionization of silanol groups on the silica-based column, leading to strong interactions with the basic analyte.[2] | Operate at a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[1][2] If using a pH-stable column, a high pH (e.g., >8) can also be effective. | Reduced peak tailing and improved peak symmetry. |
| Mobile Phase Buffer | Inadequate pH control, causing inconsistent analyte retention and peak shape. | Use a buffer with a pKa within ±1 pH unit of the desired mobile phase pH. Common choices include phosphate, formate, or acetate buffers at a concentration of 10-25 mM. | Stable retention times and consistent, symmetrical peaks. |
| Organic Modifier | Suboptimal mobile phase strength leading to peak broadening. | Optimize the gradient slope or isocratic percentage of acetonitrile or methanol. Acetonitrile is often preferred for better peak shape. | Sharper, more symmetrical peaks with appropriate retention. |
| Column Temperature | Slow mass transfer kinetics, resulting in peak broadening. | Increase the column temperature (e.g., to 35-45°C). | Improved peak efficiency and symmetry. |
| Column Chemistry | Strong interaction of the basic analyte with residual silanol groups on the stationary phase. | Use a column with high-purity silica and effective end-capping. Consider columns with alternative stationary phases like polar-embedded or charged surface hybrid (CSH) columns for basic compounds.[3] | Minimized secondary interactions, leading to significantly improved peak shape. |
| Sample Overload | Injecting too much sample mass or volume can saturate the column, causing peak distortion.[3][4] | Reduce the injection volume or dilute the sample.[3][4] | Symmetrical peaks, especially for more concentrated samples. |
| Sample Solvent | Mismatch between the sample solvent and the mobile phase, causing peak fronting or tailing.[5] | Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[5] | Improved peak shape, particularly for early-eluting peaks. |
| Extra-Column Effects | Excessive dead volume in the HPLC system from tubing, connections, or the detector cell.[3] | Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[3][5] | Sharper peaks and improved overall resolution. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to troubleshooting poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this compound is likely due to its basic indole nitrogen interacting with acidic residual silanol groups on the surface of the silica-based stationary phase.[2] This secondary interaction mechanism can be minimized by optimizing the mobile phase pH or using a specially designed column.[2]
Q2: What is the first thing I should check if I observe peak tailing?
A2: Initially, ensure that the issue is not due to sample overload by injecting a diluted sample.[4] Also, verify that your sample solvent is not significantly stronger than your initial mobile phase.[5] These are common causes of peak distortion that are simple to address.
Q3: How does lowering the mobile phase pH improve the peak shape of this compound?
A3: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5), the residual silanol groups on the stationary phase become protonated and thus less likely to interact with the basic analyte.[2] This reduces the secondary interactions that cause peak tailing.
Q4: Can I use a mobile phase additive to improve the peak shape?
A4: Yes, a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can help to protonate the silanol groups and improve peak shape. However, be aware that TFA can suppress ionization in mass spectrometry detection.
Q5: When should I consider changing my HPLC column?
A5: If you have optimized the mobile phase conditions (pH, organic content) and are still observing significant peak tailing, you should consider a different column. A column with a more inert stationary phase, such as one with thorough end-capping or a polar-embedded phase, can provide a better peak shape for basic compounds.[3]
Analyte-Stationary Phase Interaction
The diagram below illustrates the potential interaction between this compound and a silica-based stationary phase that can lead to peak tailing.
Caption: Interaction diagram of the analyte with the stationary phase.
Experimental Protocol: HPLC Method Optimization
This protocol provides a starting point for developing a robust HPLC method for this compound with improved peak shape.
1. Materials and Reagents:
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This compound standard
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable acidic modifier)
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Degas both mobile phases before use.
3. HPLC System Parameters:
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Flow Rate: 1.0 mL/min
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Column Temperature: 35°C
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Injection Volume: 5 µL
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Detector Wavelength: 220 nm (or as determined by UV scan)
4. Gradient Elution Program (Initial Scouting Gradient):
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
5. Optimization Steps:
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Initial Analysis: Inject the standard solution using the scouting gradient to determine the approximate retention time.
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Gradient Optimization: Based on the initial retention time, adjust the gradient slope to ensure adequate separation and a sharp peak. A shallower gradient around the elution time of the analyte can improve peak shape.
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pH Adjustment: If peak tailing persists, consider preparing mobile phases with a different acidic modifier or a buffer (e.g., 20 mM ammonium formate at pH 3.0) to ensure consistent pH.
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Column Evaluation: If optimization of the mobile phase does not yield a satisfactory peak shape, repeat the analysis with a different column, such as one with a polar-embedded stationary phase.
References
Technical Support Center: Challenges in the Purification of Polar Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole derivatives?
The purification of polar indole derivatives is often complicated by several factors:
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High Polarity: The presence of functional groups such as hydroxyls, carboxylic acids, and amines increases the polarity of the indole scaffold. This can lead to poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
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Low Solubility: Polar indole derivatives may exhibit poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading and purification challenging.[1]
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Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel.[2]
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Peak Tailing: The basic nature of the indole nitrogen can cause strong interactions with acidic silanol groups on silica surfaces, leading to peak tailing and reduced separation efficiency.[2]
Q2: Which chromatographic technique is best suited for my polar indole derivative?
The optimal technique depends on the specific properties of your indole derivative. Here is a general guide:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for moderately polar indole derivatives. C8 and C18 columns are commonly used. For more polar compounds, "polar-embedded" or "aqua" columns that are stable in highly aqueous mobile phases can be effective.
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Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
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Normal-Phase Chromatography: While challenging, it can be used with careful mobile phase selection. For basic indole derivatives, deactivating the silica gel with a modifier like triethylamine (TEA) may be necessary to prevent peak tailing and degradation.[2]
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Ion-Exchange Chromatography (IEC): Particularly useful for zwitterionic or charged indole derivatives, such as those with both acidic and basic functional groups (e.g., tryptophan derivatives).
Q3: How can I improve peak shape and reduce tailing for my basic indole derivative during chromatography?
Peak tailing for basic indole derivatives is often due to strong interactions with acidic silanol groups on the silica surface.[2] To mitigate this:
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Use a high-purity, end-capped column: These columns have fewer residual silanol groups.
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Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (e.g., 0.1-1%), into the mobile phase can mask the active silanol sites and improve peak symmetry.[2]
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Adjust the mobile phase pH: Using a buffer to control the pH can ensure the analyte is in a single ionic form, leading to sharper peaks.
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Consider a different stationary phase: If tailing persists, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano) can be beneficial.[2]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound elutes in the void volume (no retention) in RP-HPLC | The compound is too polar for the stationary phase. | - Switch to a more suitable chromatography mode like HILIC. - Use a polar-embedded or "aqua" C18 column designed for highly aqueous mobile phases. - For ionizable indoles, consider adding an ion-pairing reagent (note: may not be MS-compatible). |
| Compound is irreversibly adsorbed or streaks badly on silica gel | - Strong interaction with acidic silanol groups. - The compound may be degrading on the silica.[2] | - Deactivate the silica gel by pre-treating the column with a mobile phase containing a base (e.g., 0.1-1% triethylamine).[2] - Use a neutral stationary phase like alumina or a bonded phase (e.g., amino, cyano).[2] - Test compound stability on a 2D TLC plate before running a column. |
| Low recovery of the purified compound | - Irreversible adsorption to the stationary phase. - Degradation on the column. - The compound is eluting in very dilute fractions. | - Address potential degradation and irreversible adsorption as described above. - Concentrate fractions before analysis (e.g., by TLC or HPLC) to ensure you haven't missed the product. - Perform a mass balance to determine where the compound is being lost. |
| Poor separation of closely eluting impurities | - The gradient may be too steep. - Insufficient selectivity of the stationary or mobile phase. | - Optimize the gradient to be shallower. - Try a different stationary phase (e.g., switch from C18 to a phenyl-hexyl column). - For ionizable compounds, adjust the mobile phase pH to alter retention times. |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing | - The solvent is too nonpolar for the highly polar compound. - The solution is supersaturated. - Impurities are inhibiting crystal formation. | - Try a more polar solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Further purify the material by another method (e.g., chromatography) to remove impurities.[1] |
| No crystals form upon cooling | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[1] - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[1] |
| Low yield from recrystallization | The compound has significant solubility in the cold solvent. | - Use a minimal amount of hot solvent to dissolve the compound. - Cool the solution for a longer period and at a lower temperature.[1] - Consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
Data Presentation
Table 1: Typical Recovery and Purity Data for Polar Indole Derivative Purification
Note: Actual results will vary depending on the specific compound, the complexity of the mixture, and the optimization of the purification method.
| Indole Derivative Type | Purification Method | Stationary Phase | Typical Purity (%) | Typical Recovery (%) |
| Indole Carboxylic Acids | RP-HPLC | C8 | >98 | 85-95 |
| Hydroxylated Indoles | Flash Chromatography | Silica Gel | >95 | 70-90 |
| Tryptamine Derivatives | HILIC | Amide | >98 | >90 |
| Zwitterionic Indoles | Ion-Exchange | Zwitterionic | >97 | 80-95 |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography of a Hydroxylated Indole Derivative
This is a general protocol for the purification of a moderately polar, hydroxylated indole derivative.
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Stationary Phase: High-purity grade silica gel (230-400 mesh).
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Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase.
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Sample Loading:
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Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
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Adsorb the dissolved sample onto a small amount of silica gel.
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Evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add the dry-loaded sample to the top of the packed column.[1]
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-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[1]
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Elution:
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Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
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Gradually increase the polarity of the mobile phase throughout the run.
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Collect fractions and monitor by TLC to identify those containing the pure product.[1]
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Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HILIC Purification of a Highly Polar Indole Amine
This protocol is a representative method for separating highly polar indole derivatives.
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Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase:
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Eluent A: 95% acetonitrile / 5% water with 10 mM ammonium acetate.
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Eluent B: 50% acetonitrile / 50% water with 10 mM ammonium acetate.
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-
Gradient Elution:
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Start with 100% A.
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Linear gradient to 60% B over 15 minutes.
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Hold at 60% B for 5 minutes.
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Return to 100% A over 1 minute and re-equilibrate for 9 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Detection: UV at 280 nm or Mass Spectrometry (MS).
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% acetonitrile / 5% water). Filter through a 0.22 µm syringe filter before injection.
Protocol 3: Ion-Exchange Chromatography of a Zwitterionic Indole Derivative (e.g., Tryptophan metabolite)
This protocol is a representative method for zwitterionic indoles.
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Column: A zwitterionic ion-exchange column.
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Mobile Phase:
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Eluent A: 100 mM ammonium formate, pH 3.0.
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Eluent B: 1 M ammonium formate, pH 3.0.
-
-
Gradient Elution:
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Start with 100% A.
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Linear gradient to 50% B over 20 minutes to elute the compound based on its net charge.
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Wash with 100% B to elute strongly bound compounds.
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Re-equilibrate with 100% A.
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-
Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.
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Sample Preparation: Dissolve the sample in Eluent A and adjust the pH if necessary to ensure the compound binds to the column.
Mandatory Visualization
References
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway commences with commercially available 6-bromoindole. The synthesis typically involves a two-step process:
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Friedel-Crafts Acylation: Reaction of 6-bromoindole with oxalyl chloride, usually in the presence of a Lewis acid catalyst, to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
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Reduction: The subsequent reduction of the intermediate, often after conversion to a more stable derivative like an amide or ester, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) to afford the target alcohol. A Chinese patent describes a similar multi-step process starting with a Friedel-Crafts reaction on 6-bromoindole.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions are associated with the reduction step and the inherent reactivity of the indole nucleus. Key potential side reactions include:
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Over-reduction: The powerful nature of LiAlH₄ can lead to the reduction of the alcohol to an ethyl group, yielding 6-bromo-3-ethyl-1H-indole. In some cases, reduction of other indole derivatives has led to the formation of skatole (3-methylindole).[2]
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Dehalogenation: The bromo substituent on the indole ring can be removed during the reduction with LiAlH₄, resulting in the formation of 2-(1H-indol-3-yl)ethanol (tryptophol).
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Indole Ring Reduction: While less common, harsh reduction conditions could potentially lead to the saturation of the indole ring.
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Polymerization: Indoles are susceptible to polymerization in the presence of strong acids.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate, and final product. High-performance liquid chromatography (HPLC) can be employed for more quantitative analysis of reaction conversion and purity.
Q4: What are the recommended storage conditions for this compound?
A4: Indole derivatives can be sensitive to light and air. It is advisable to store the purified product in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to prevent degradation and the formation of colored impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Friedel-Crafts Acylation | - Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.- Use a stoichiometric amount of the Lewis acid, as both the starting material and the acylated product can form complexes with it.[4]- The bromo substituent is deactivating; consider slightly longer reaction times or a modest increase in temperature. |
| Incomplete Reduction | - LiAlH₄ reacts with the acidic N-H proton of the indole, consuming one equivalent of the reagent. Ensure at least one extra equivalent of LiAlH₄ is used.- The intermediate (amide or ester) may have poor solubility in the reaction solvent. Consider using a higher boiling point solvent like tetrahydrofuran (THF) and performing the reaction at reflux. |
| Product Degradation during Work-up | - Avoid strongly acidic conditions during the aqueous work-up, as indoles can be unstable in strong acids.[3]- Quench the reaction mixture carefully by slow, portion-wise addition to ice-water or a saturated solution of sodium sulfate to manage the exothermic reaction. |
| Loss during Purification | - The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent.- Optimize column chromatography conditions (see Problem 3). |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity (by Mass Spectrometry or NMR) | Probable Cause | Suggested Solution |
| Mass corresponding to 2-(1H-indol-3-yl)ethanol (Tryptophol) | Dehalogenation during LiAlH₄ reduction. | - Perform the reduction at a lower temperature (e.g., 0 °C to room temperature).- Consider using a milder reducing agent, although this may affect the reduction of the amide/ester.- Carefully control the amount of LiAlH₄ used. |
| Mass corresponding to 6-bromo-3-ethyl-1H-indole | Over-reduction of the alcohol. | - Use a less powerful reducing agent if possible.- Perform the reaction at lower temperatures and monitor carefully by TLC to stop the reaction once the starting material is consumed.- Consider using a modified, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride for the reduction of the intermediate acid chloride to an aldehyde, which can then be reduced to the alcohol under milder conditions.[5] |
| Starting 6-bromoindole detected | Incomplete acylation or reduction. | Refer to the troubleshooting steps for low yield. |
| Polymeric material or baseline streaking on TLC | Acid-catalyzed polymerization. | Ensure that any acidic catalysts are fully neutralized during work-up. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of product and non-polar impurities | Inappropriate solvent system. | - Use a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.- Consider using a different solvent system, such as dichloromethane/methanol. |
| Product streaks on the column | - The product may be interacting strongly with the silica gel.- The sample may be overloaded. | - Add a small amount of a polar solvent like methanol to the eluent.- Consider using a different stationary phase, such as alumina.- Ensure the amount of crude material loaded is appropriate for the column size. |
| Colored impurities co-elute with the product | Oxidation of the indole ring. | - Work with degassed solvents.- Consider adding an antioxidant like BHT during work-up and storage.- Treat a solution of the impure product with activated carbon before a final filtration or recrystallization step. |
Experimental Protocols
Protocol 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide
This protocol is adapted from a patented procedure.[1]
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Acylation: To a solution of 6-bromoindole (1 equivalent) in anhydrous dichloromethane, add aluminum chloride (1.1 equivalents) at 0 °C. To this mixture, add oxalyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia. Stir vigorously for 1-2 hours.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.
Protocol 2: Reduction of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (4-5 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Visualizations
References
Technical Support Center: Purification of 2-(6-Bromo-1H-indol-3-yl)ethanol
This technical support guide provides troubleshooting advice and detailed protocols for increasing the purity of synthesized 2-(6-Bromo-1H-indol-3-yl)ethanol. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, and degradation of the indole ring. While specific impurities depend on the synthetic route, they may include:
-
Unreacted 6-bromoindole: The starting material for many syntheses.[1]
-
Over-alkylated or di-substituted products: If the reaction conditions are not carefully controlled.
-
Oxidized byproducts: The indole nucleus can be sensitive to air and light, leading to colored impurities.
-
Aldehyde or carboxylic acid derivatives: Arising from the oxidation of the ethanol side chain.[1]
Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I decolorize it?
A2: A colored product often indicates the presence of oxidized impurities. The indole ring system is susceptible to oxidation, which can form highly colored byproducts. To decolorize your product, you can use activated carbon during recrystallization. Add a small amount of activated carbon to the hot solution of your compound before the filtration step. The activated carbon will adsorb the colored impurities.
Q3: I am observing significant peak tailing for my compound during HPLC analysis. What could be the cause and how can I resolve it?
A3: Peak tailing in reverse-phase HPLC for indole derivatives is often due to interactions between the basic indole nitrogen and residual acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, you can:
-
Use a high-purity, end-capped HPLC column.[2]
-
Add a mobile phase modifier, such as a small amount of a basic compound like triethylamine (TEA), to saturate the active silanol sites.[2]
-
Adjust the pH of the mobile phase with a buffer to ensure the compound is in a single ionic state.[2]
Q4: What is a suitable starting point for developing a purification strategy for a crude sample of this compound?
A4: A good starting point is to first assess the purity of your crude product using a technique like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). Based on the complexity of the impurity profile, you can decide on the most appropriate purification method. For a moderately pure sample (>85%), recrystallization may be sufficient. For more complex mixtures, column chromatography is recommended as the primary purification step. A general workflow is outlined in the diagram below.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing | The solvent is too nonpolar for the compound. | Try a more polar solvent or a solvent mixture. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. | |
| Impurities are inhibiting crystal formation. | Attempt to remove impurities by another method, such as a preliminary pass through a short silica plug, before recrystallization. | |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent. | Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[2] |
| The solution is not sufficiently concentrated. | Concentrate the solution by slowly evaporating some of the solvent. | |
| Low yield of recovered crystals | The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for an extended period. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compound and impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column is overloaded. | Use a larger column or load less crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound streaking on the column | Compound is too polar for the eluent. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound is interacting with acidic silica gel. | Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica surface. | |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. A small percentage of methanol can be added to the mobile phase for highly polar compounds. |
| The compound may have degraded on the silica. | Test the stability of your compound on a TLC plate. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying this compound that is already at a moderate purity level (>85%).
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with water or hexanes).
-
A good solvent will dissolve the compound when hot but will result in low solubility when cold. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective for tryptophol derivatives.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and continue to heat and stir for a few minutes.
4. Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is recommended for crude material with significant impurities.
1. Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point for indole-3-ethanol derivatives is a mixture of hexanes and ethyl acetate.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
4. Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from your TLC analysis.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes).
5. Fraction Collection and Analysis:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions containing the pure product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative reverse-phase HPLC is a powerful technique.
1. Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 reverse-phase column.
-
A common mobile phase system is a gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
2. Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient method developed on the analytical scale, adjusting the flow rate for the larger column diameter.
-
Collect fractions corresponding to the peak of the target compound.
4. Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the mobile phase solvents, typically by lyophilization (freeze-drying), to obtain the final high-purity product.
Data Presentation
The following table provides a general comparison of the expected outcomes for the different purification techniques. Actual results will vary depending on the initial purity of the crude material and the optimization of the chosen method.
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Recovery Yield | Key Advantages & Disadvantages |
| Recrystallization | >85% | 95-99% | 60-90% | Advantages: Simple, scalable, and cost-effective. Disadvantages: Can have lower yields due to product solubility; less effective for impurities with similar solubility. |
| Column Chromatography | Any | >98% | 50-85% | Advantages: High resolution for complex mixtures. Disadvantages: Can be time-consuming and labor-intensive; may result in lower yields. |
| Preparative HPLC | >90% | >99.5% | 40-80% | Advantages: Highest achievable purity; excellent for separating closely related impurities. Disadvantages: Expensive; requires specialized equipment; lower capacity than other methods. |
Visualization of a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Tryptophol and 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of tryptophol and its brominated analog, 2-(6-bromo-1H-indol-3-yl)ethanol. While tryptophol is a well-documented metabolite with a range of characterized biological effects, this compound remains a largely unexplored compound. This document aims to summarize the existing experimental data, provide detailed experimental protocols for key assays, and highlight the significant knowledge gap between these two structurally related indole compounds.
Overview of Compounds
Tryptophol , also known as indole-3-ethanol, is a naturally occurring aromatic alcohol found in various organisms, including fungi, plants, and as a product of ethanol fermentation.[1] It is a metabolite of the amino acid tryptophan and has been the subject of numerous studies investigating its physiological roles.[2][3]
This compound is a synthetic derivative of tryptophol, featuring a bromine atom at the 6th position of the indole ring. This halogenation is often explored in medicinal chemistry to modulate the biological activity of a parent compound. However, publicly available data on the specific biological activities of this bromo-derivative are scarce.
Comparative Biological Activities
A direct, data-driven comparison of the biological activities of these two compounds is challenging due to the limited research on this compound. The following sections and table summarize the known activities of tryptophol and the potential, though largely unconfirmed, activities of its brominated counterpart.
Data Presentation: Quantitative Comparison
| Biological Activity | Tryptophol | This compound |
| Sleep-Inducing Effect | Induces a sleep-like state in mice at a dose of 250 mg/kg.[4] | Data not available |
| Quorum Sensing | Acts as a quorum-sensing molecule in Saccharomyces cerevisiae, regulating filamentous growth.[5][6][7] | Data not available |
| Aryl Hydrocarbon Receptor (AhR) Agonism | Weak agonist of the aryl hydrocarbon receptor (AhR).[2][5] | Data not available |
| Anti-inflammatory Activity | Reduces the production of monocyte chemoattractant protein-1 (MCP-1) in 3T3-L1 murine adipocytes.[5][8] | Data not available |
| Cytotoxicity/Genotoxicity | Exhibits cytotoxic and genotoxic effects at millimolar concentrations in human peripheral blood lymphocytes, primarily through apoptosis.[5][9] | Potential anticancer activity suggested, but no quantitative data (e.g., IC50) is publicly available. |
| Antimicrobial Activity | - | Potential antimicrobial activity suggested against certain bacterial and fungal strains, but no quantitative data (e.g., MIC) is publicly available.[10] |
Key Biological Activities of Tryptophol
Sleep-Inducing Effects
Tryptophol has been shown to induce a transient, sleep-like state in mice.[4] This hypnotic effect is a key characteristic that has prompted investigations into its potential role in physiological sleep regulation.[1][11]
Quorum Sensing
In the yeast Saccharomyces cerevisiae, tryptophol functions as a quorum-sensing molecule.[5][6][7] This cell-to-cell communication mechanism allows the yeast population to coordinate gene expression and regulate morphological transitions, such as filamentous growth, in response to population density.[5]
Aryl Hydrocarbon Receptor (AhR) Agonism
Tryptophol has been identified as a weak agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[2][5] The activation of AhR by microbial metabolites like tryptophol is an area of growing research interest, particularly in the context of gut microbiota and host interactions.
Potential Biological Activities of this compound
While specific experimental data is lacking, the introduction of a bromine atom to the indole ring suggests potential biological activities that are often associated with halogenated indoles. These include:
-
Antimicrobial Activity : Halogenated indoles have been reported to exhibit antimicrobial properties.[10] Further research is needed to confirm if this compound possesses such activity and to determine its spectrum and potency.
-
Anticancer Activity : Indole derivatives are a well-established class of compounds with anticancer potential. The bromine substituent could enhance this activity through various mechanisms, such as improved binding to target proteins.[10]
-
Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes, such as kinases.[10] However, specific targets and inhibitory concentrations have not been reported.
Signaling Pathways and Experimental Workflows
Tryptophol Biosynthesis via the Ehrlich Pathway
Caption: Biosynthesis of Tryptophol from Tryptophan.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Simplified AhR Signaling Pathway.
Experimental Protocols
Protocol 1: Assessment of Sleep-Inducing Effects in Mice
This protocol provides a general framework for evaluating the hypnotic effects of a test compound.
1. Animals:
-
Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Animals should be housed individually under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week for acclimatization to the housing conditions.
2. Surgical Implantation of Electrodes (for EEG/EMG recording):
-
Anesthetize the mouse (e.g., with isoflurane).
-
Implant stainless steel screw electrodes into the skull for electroencephalogram (EEG) recording.
-
Implant wire electrodes into the neck musculature for electromyogram (EMG) recording.
-
Allow a recovery period of at least one week post-surgery.
3. Experimental Procedure:
-
Habituate the mice to the recording setup (e.g., recording cables) for several days.
-
On the day of the experiment, administer the test compound (e.g., tryptophol dissolved in a suitable vehicle) or vehicle control via intraperitoneal (i.p.) injection.
-
Record EEG and EMG signals continuously for a defined period (e.g., 6 hours) post-injection.
-
Analyze the recordings to classify vigilance states (wakefulness, non-REM sleep, REM sleep) in epochs (e.g., 10 seconds).
-
Key parameters to quantify include sleep latency (time to onset of the first continuous sleep episode), total sleep time, and the duration of each sleep stage.
Protocol 2: Quorum Sensing Assay in Saccharomyces cerevisiae
This protocol describes a method to assess the effect of a test compound on the filamentous growth of yeast, a process regulated by quorum sensing.
1. Yeast Strain and Media:
-
Use a Saccharomyces cerevisiae strain known to exhibit filamentous growth (e.g., Σ1278b).
-
Prepare Synthetic Low Ammonium Dextrose (SLAD) medium to induce filamentous growth.
2. Assay Procedure:
-
Grow the yeast strain overnight in a rich medium (e.g., YPD).
-
Wash the cells with sterile water to remove residual medium.
-
Resuspend the cells to a specific optical density (OD600).
-
Spot a small volume (e.g., 5 µL) of the cell suspension onto SLAD agar plates containing different concentrations of the test compound (tryptophol or this compound) or a vehicle control.
-
Incubate the plates at 30°C for 3-5 days.
-
Visually inspect and photograph the colonies to assess the extent of filamentous growth (e.g., pseudohyphae formation at the colony edge).
Protocol 3: Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol outlines a cell-based reporter gene assay to determine if a compound can activate the AhR signaling pathway.
1. Cell Line and Reagents:
-
Use a reporter cell line, such as a human hepatoma cell line (e.g., HepG2), stably transfected with a plasmid containing a luciferase reporter gene under the control of a Dioxin Response Element (DRE).
-
Cell culture medium, fetal bovine serum, and other necessary reagents for cell culture.
-
Test compound, a known AhR agonist (e.g., TCDD) as a positive control, and a vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
2. Assay Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound, positive control, or vehicle control.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control. A dose-dependent increase in luciferase activity indicates AhR agonism.
Conclusion
The available scientific literature demonstrates that tryptophol is a bioactive molecule with defined roles in sleep, quorum sensing, and AhR signaling. In stark contrast, this compound is a poorly characterized compound. While its structure suggests potential antimicrobial and anticancer activities, there is a clear need for experimental validation. The protocols provided in this guide offer a starting point for the systematic evaluation of the biological activities of this compound and a direct comparison with its well-studied parent compound, tryptophol. Such research is essential to unlock the potential therapeutic applications of this and other halogenated indole derivatives.
References
- 1. Sleep-inducing effect of L-tryptophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 4. Tryptophol - Wikipedia [en.wikipedia.org]
- 5. Sleep Basic Research on Verifying the Effects of Natural Compounds on Wakefulness or Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of tryptophol in a battery of short-term assays on human white blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Brominated Indoles: Spotlight on 2-(6-Bromo-1H-indol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(6-Bromo-1H-indol-3-yl)ethanol with other notable brominated indoles, namely 5-bromoindole and 7-bromoindole. The focus is on their synthesis, biological activities, and underlying mechanisms of action, supported by available experimental data. This objective analysis aims to assist researchers in selecting the most suitable brominated indole scaffold for their specific research and development endeavors in areas such as antimicrobial and anticancer agent discovery.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in drug development. Below is a summary of key properties for this compound and its comparators.
| Property | This compound | 5-Bromoindole | 7-Bromoindole |
| Molecular Formula | C₁₀H₁₀BrNO | C₈H₆BrN | C₈H₆BrN |
| Molecular Weight | 240.10 g/mol [1] | 196.04 g/mol | 196.05 g/mol |
| Appearance | Not specified | White to light brown powder or chunks | Solid |
| CAS Number | 214915-72-7[1] | 10075-50-0 | 51417-51-7 |
Synthesis Overview
The synthetic accessibility of a compound is a critical factor in its potential for further development. Here, we outline the general synthetic approaches for the three brominated indoles.
This compound: The synthesis of this compound typically starts from 6-bromoindole. A common method involves the introduction of a hydroxyethyl group at the 3-position of the indole ring. This can be achieved through reactions such as the addition of ethylene oxide or a similar two-carbon synthon.
5-Bromoindole: A prevalent method for the synthesis of 5-bromoindole involves the direct bromination of indole. However, to control the regioselectivity, a multi-step process is often employed. This can include the protection of the indole nitrogen, followed by bromination and subsequent deprotection. One documented synthesis involves the preparation of sodium indoline-2-sulfonate from indole, followed by acetylation, bromination, and finally hydrolysis to yield 5-bromoindole.
7-Bromoindole: The synthesis of 7-bromoindole can be more challenging due to the directing effects of the indole ring. One approach involves the Fisher indole synthesis, starting from a correspondingly substituted phenylhydrazine.
Comparative Biological Activity
The true potential of these brominated indoles lies in their biological activities. This section compares their performance in antimicrobial and anticancer assays, presenting available quantitative data.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Brominated indoles have shown promise in this area.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5-Bromoindole | Vibrio parahaemolyticus | 50 | [2] |
| 5-Bromoindole | Enterohemorrhagic Escherichia coli (EHEC) | 100-200 | [3] |
| 6-Bromoindole derivative | Extensively drug-resistant Acinetobacter baumannii | 64 | [4] |
| 7-Bromoindole | Staphylococcus aureus | Not specified, but noted to eradicate persister formation |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The indole scaffold is a common feature in many anticancer drugs. Bromination can enhance the cytotoxic potential of these molecules.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-1H-indole-2-carboxylic acid derivative (2f) | Breast (BT-549) | -6.40 (log₁₀GI₅₀) | [5] |
| 5-Bromo-1H-indole-2-carboxylic acid derivative (2f) | Non-small cell lung (NCI-H23) | -6.10 (log₁₀GI₅₀) | [5] |
| 5-Bromo-1H-indole-2-carboxylic acid derivative (2f) | Ovarian (IGROV1) | -6.02 (log₁₀GI₅₀) | [5] |
| 7-Acetamido-2-aryl-5-bromoindole derivative (5g) | Lung (A549) | 2.72 | [6] |
| 7-Acetamido-2-aryl-5-bromoindole derivative (5f) | Cervical (HeLa) | 7.95 | [6] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition
Similar to its antimicrobial profile, specific IC₅₀ values for this compound against various cancer cell lines were not found in the public domain. However, its potential as an anticancer agent is an active area of research.
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design and development. Indole derivatives are known to exert their anticancer effects through the modulation of various signaling pathways.
Indole compounds have been shown to target key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways .[1][7][8] These pathways regulate critical cellular processes including proliferation, survival, and apoptosis. The introduction of a bromine atom can influence the binding affinity and inhibitory potential of the indole scaffold towards protein kinases and other key enzymes within these pathways.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory role of brominated indoles.
Caption: MAPK signaling pathway illustrating a potential point of inhibition by brominated indoles.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides an overview of the standard experimental protocols used to assess the biological activities of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
Controls: Positive (bacteria without compound) and negative (broth without bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Determination of IC₅₀ (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the determination of IC₅₀ using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Conclusion
This comparative guide highlights the synthetic accessibility and biological potential of this compound, 5-bromoindole, and 7-bromoindole. While quantitative data for this compound is currently limited in the public domain, the promising antimicrobial and anticancer activities of other brominated indoles underscore the potential of this compound class. The provided experimental protocols and mechanistic insights offer a valuable resource for researchers aiming to explore and develop novel brominated indole-based therapeutics. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 2-(6-Bromo-1H-indol-3-yl)ethanol vs. 5-bromo-tryptophol - A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant scarcity of direct, quantitative experimental data comparing the efficacy of 2-(6-Bromo-1H-indol-3-yl)ethanol (6-bromo-tryptophol) and 5-bromo-tryptophol. This absence of head-to-head studies, or even independent, detailed efficacy reports for both molecules, precludes the creation of a quantitative comparison guide as requested.
While the bromination of indole rings, such as in tryptophol, is a common strategy in medicinal chemistry to modulate biological activity, specific data for the 5- and 6-bromo isomers of tryptophol remains largely unpublished. General information suggests that brominated indoles may possess antimicrobial, anti-inflammatory, or cytotoxic properties; however, without specific experimental values such as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant), or MIC (minimum inhibitory concentration), a meaningful comparison of the two specified isomers is not possible.
For researchers interested in the potential activities of these compounds, this guide provides detailed experimental protocols for assays commonly used to evaluate tryptophol derivatives and related indole compounds. These protocols, along with an overview of relevant signaling pathways, can serve as a foundation for future investigations into the efficacy of this compound and 5-bromo-tryptophol.
Potential Areas of Biological Activity for Brominated Tryptophols
Based on the activities of related indole compounds, the following areas represent potential therapeutic applications for 5- and 6-bromo-tryptophol:
-
Antimicrobial and Quorum Sensing Inhibition: Indole derivatives are known to interfere with bacterial communication systems known as quorum sensing (QS).[1] Inhibition of QS can disrupt virulence factor production and biofilm formation, offering an alternative to traditional antibiotics.[1]
-
Anti-inflammatory Activity: Tryptophol itself has demonstrated anti-inflammatory properties, suggesting that its brominated analogs could also modulate inflammatory pathways.
-
Anticancer/Cytotoxic Activity: The indole scaffold is present in numerous anticancer agents. Bromination can enhance the cytotoxic potential of molecules by altering their electronic properties and ability to interact with biological targets.[2]
-
Melatonin Receptor Modulation: Tryptophol is structurally related to the neurohormone melatonin. Modifications to the indole ring can influence binding affinity and activity at melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the efficacy of novel tryptophol derivatives.
Melatonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the MT1 and MT2 melatonin receptors.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at human MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell membrane preparations from the above cells.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific binding control: 10 µM unlabeled melatonin.
-
Test compounds (5- and 6-bromo-tryptophol) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing either MT1 or MT2 receptors and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (e.g., 50 pM), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol uses the bacterium Chromobacterium violaceum as a reporter strain to screen for quorum sensing inhibitory (QSI) activity. C. violaceum produces a purple pigment, violacein, which is under the control of a QS system.
Objective: To determine the ability of a test compound to inhibit the production of violacein in C. violaceum without inhibiting bacterial growth.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472).
-
Luria-Bertani (LB) broth and agar.
-
N-hexanoyl-L-homoserine lactone (C6-HSL) if using a mutant strain like CV026.
-
Test compounds (5- and 6-bromo-tryptophol) at various concentrations.
-
96-well microtiter plates.
-
Spectrophotometer (microplate reader).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with agitation. The next day, dilute the culture with fresh LB broth to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Assay Setup: In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of the test compounds. Include a positive control (bacteria with no compound) and a negative control (broth only). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Incubation: Incubate the plate at 30°C for 24 hours with agitation.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Violacein Quantification: a. Centrifuge the plate to pellet the bacterial cells. b. Discard the supernatant and add DMSO to each well to solubilize the violacein from the cells. c. Centrifuge again to pellet cell debris. d. Transfer the DMSO supernatant containing the violacein to a new plate and measure the absorbance at 585 nm (OD₅₈₅).
-
Data Analysis: Normalize the violacein production to bacterial growth (OD₅₈₅ / OD₆₀₀). Calculate the percentage of violacein inhibition for each concentration of the test compound compared to the untreated control. A compound is considered a QSI if it significantly reduces violacein production at concentrations that do not inhibit bacterial growth.
Signaling Pathways
Understanding the potential molecular targets of these compounds is crucial for interpreting experimental data. Below are simplified diagrams of relevant signaling pathways.
Caption: Simplified Gαi-coupled signaling pathway for melatonin receptors.
Caption: Hypothesized mechanism of quorum sensing inhibition by bromo-tryptophol.
References
Validation of 2-(6-Bromo-1H-indol-3-yl)ethanol Synthesis by NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a common synthetic route to 2-(6-Bromo-1H-indol-3-yl)ethanol, a valuable building block in medicinal chemistry. The focus is on the validation of the synthesized product using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis. Detailed experimental protocols and comparative NMR data are presented to aid researchers in the synthesis and characterization of this and similar indole derivatives.
Introduction
This compound, also known as 6-bromotryptophol, is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of a bromine atom on the indole ring provides a handle for further functionalization, making it a versatile intermediate in the synthesis of potential therapeutic agents. Accurate synthesis and rigorous characterization are paramount to ensure the purity and identity of the compound for subsequent applications. This guide details a reliable synthetic method and provides a comprehensive guide to its validation by ¹H and ¹³C NMR analysis.
Comparative Synthesis Routes
Two common strategies for the synthesis of substituted indoles like this compound are the functionalization of a pre-existing indole core and the construction of the indole ring itself, such as through the Fischer indole synthesis.
Method 1: Reduction of an Indole-3-glyoxylate Precursor (Featured Method)
This approach involves the initial acylation of 6-bromoindole to introduce a glyoxylate group at the 3-position, followed by reduction of both the ketone and the ester functionalities to yield the desired ethanol side chain. This method is often favored for its regioselectivity and the commercial availability of the starting 6-bromoindole.
Method 2: Fischer Indole Synthesis (Alternative Method)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. For 6-bromotryptophol, this would involve the reaction of (4-bromophenyl)hydrazine with a suitable ketone or aldehyde precursor containing the protected ethanol side chain, under acidic conditions. While powerful, this method may require the synthesis of a more complex starting hydrazine and can sometimes lead to regioisomeric mixtures depending on the substitution pattern of the starting materials.
Experimental Protocols
A detailed protocol for the featured synthesis of this compound via the reduction of ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is provided below.
Step 1: Synthesis of Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
-
To a cooled (0 °C) and stirred solution of 6-bromoindole (1.0 eq) in anhydrous diethyl ether, oxalyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The resulting suspension is filtered, and the solid is washed with cold diethyl ether to yield (6-bromo-1H-indol-3-yl)(oxo)acetyl chloride.
-
The crude acid chloride is then added portion-wise to a cooled (0 °C) solution of anhydrous ethanol (excess) and stirred for 1 hour.
-
The reaction is quenched with the addition of cold water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.
Step 2: Synthesis of this compound
-
A solution of ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water, while maintaining the temperature below 20 °C.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.
NMR Validation and Data Presentation
The structural confirmation of the synthesized this compound is achieved through detailed ¹H and ¹³C NMR spectroscopy. The expected chemical shifts, multiplicities, coupling constants, and integrations are summarized in the tables below. These values are predictive and based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (NH) | ~10.9 | br s | 1H | - |
| H-7 | ~7.55 | d | 1H | J = 8.4 Hz |
| H-5 | ~7.45 | d | 1H | J = 1.6 Hz |
| H-2 | ~7.20 | s | 1H | - |
| H-4 | ~7.05 | dd | 1H | J = 8.4, 1.6 Hz |
| -CH₂-OH | ~4.70 | t | 1H | J = 5.2 Hz (OH) |
| -CH₂-OH | ~3.65 | q | 2H | J = 6.8, 5.2 Hz |
| Indole-CH₂- | ~2.85 | t | 2H | J = 6.8 Hz |
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~137.5 |
| C-3a | ~126.0 |
| C-2 | ~124.0 |
| C-5 | ~122.5 |
| C-4 | ~120.0 |
| C-6 | ~114.0 |
| C-7 | ~113.5 |
| C-3 | ~112.0 |
| -CH₂-OH | ~61.0 |
| Indole-CH₂- | ~28.0 |
Mandatory Visualizations
Synthesis and Validation Workflow
Caption: Workflow for the synthesis and NMR validation of this compound.
NMR Signal Correlation Diagram
Caption: Correlation of predicted ¹H and ¹³C NMR signals with the molecular structure.
Interpreting the Mass Spectrum of 2-(6-Bromo-1H-indol-3-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the expected mass spectrometry data for 2-(6-Bromo-1H-indol-3-yl)ethanol, a compound of interest in pharmaceutical and chemical research. By comparing anticipated fragmentation patterns with those of similar indole derivatives, this document serves as a practical tool for the identification and characterization of this molecule. Detailed experimental protocols, data tables, and visual diagrams are presented to facilitate a thorough understanding of its mass spectral behavior.
Experimental Protocol for Mass Spectrometry Analysis
A standardized protocol is crucial for obtaining reproducible and comparable mass spectrometry data. The following outlines a typical workflow for the analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture (e.g., 95:5 water:acetonitrile with 0.1% formic acid for electrospray ionization).
2. Liquid Chromatography (for LC-MS):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this compound due to the presence of the nitrogen atom in the indole ring, which is readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements and unambiguous elemental composition determination.
-
Scan Range: A scan range of m/z 50-500 is appropriate to detect the molecular ion and expected fragment ions.
-
Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-500 °C
-
-
Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) or data-dependent acquisition (DDA) mode to obtain fragmentation spectra. For MS/MS, select the protonated molecular ion as the precursor.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied in the collision cell (using argon or nitrogen as the collision gas) to induce fragmentation and obtain a comprehensive fragmentation pattern.
Logical Workflow for Mass Spectrometry Data Analysis
The following diagram illustrates the logical steps involved in acquiring and interpreting the mass spectrometry data for this compound.
Caption: Workflow for Mass Spec Data Acquisition and Interpretation.
Expected Mass Spectral Data
The following table summarizes the key ions expected in the mass spectrum of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by approximately 2 m/z units (due to the 79Br and 81Br isotopes).
| Ion Description | Expected m/z (79Br) | Expected m/z (81Br) | Notes |
| Protonated Molecular Ion [M+H]+ | 240.0022 | 242.0001 | Base Peak. The most abundant ion in the full scan spectrum. The isotopic pattern is a definitive indicator of the presence of one bromine atom. |
| Fragment Ion [M+H - H2O]+ | 222.0 | 224.0 | Loss of a water molecule from the ethanol side chain. |
| Fragment Ion [M+H - C2H4O]+ | 196.0 | 198.0 | Cleavage of the entire ethanol side chain, resulting in a brominated indolemethyl cation. This is a very common and expected fragmentation for tryptophol analogs. |
| Fragment Ion [C8H7N]+ (from Tryptophol) | 130.1 | - | This fragment, corresponding to the indolemethyl cation without bromine, is a key fragment in the spectrum of tryptophol. Its presence or absence in the spectrum of the brominated analog will provide comparative information. |
| Fragment Ion [C8H6BrN]+ | 195.0 | 197.0 | A major fragment resulting from the cleavage of the C-C bond of the ethanol side chain. |
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to be initiated by the cleavage of the bonds on the ethanol side chain. The most probable fragmentation pathway is illustrated below.
Caption: Predicted Fragmentation of this compound.
A Comparative Guide to the Structural Confirmation of 2-(6-Bromo-1H-indol-3-yl)ethanol and its Non-Brominated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical techniques used to confirm the structure of 2-(6-Bromo-1H-indol-3-yl)ethanol and its parent compound, 2-(1H-indol-3-yl)ethanol (tryptophol). The inclusion of a bromine atom at the C6 position of the indole ring significantly influences the spectroscopic and chromatographic properties of the molecule. Understanding these differences is crucial for unambiguous structural elucidation and purity assessment during the synthesis and development of indole-based drug candidates.
Comparison of Spectroscopic and Chromatographic Data
The following tables summarize the key analytical data for this compound and tryptophol. The data for this compound is predicted based on established spectroscopic principles and data from related compounds, while the data for tryptophol is derived from experimental sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of the electron-withdrawing bromine atom at the 6-position of the indole ring causes notable downfield shifts for the protons and carbons in its vicinity.
Table 1: ¹H NMR Data (Predicted for Brominated Compound, Experimental for Tryptophol) in CDCl₃
| Proton Assignment | This compound (Predicted δ, ppm) | 2-(1H-indol-3-yl)ethanol (Tryptophol) (Experimental δ, ppm)[1][2] | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~8.15 | 8.09 | br s | - |
| H2 | ~7.10 | 7.03 | s | - |
| H4 | ~7.55 | 7.63 | d | 7.9 |
| H5 | ~7.20 | 7.19 | t | 7.6 |
| H7 | ~7.70 | 7.37 | d | 8.1 |
| -CH₂- (α) | ~3.00 | 2.98 | t | 6.5 |
| -CH₂- (β) | ~3.90 | 3.87 | t | 6.5 |
| -OH | ~1.60 | 1.55 | br s | - |
Table 2: ¹³C NMR Data (Predicted for Brominated Compound, Experimental for Tryptophol) in CDCl₃
| Carbon Assignment | This compound (Predicted δ, ppm) | 2-(1H-indol-3-yl)ethanol (Tryptophol) (Experimental δ, ppm)[1] |
| C2 | ~123.0 | 122.2 |
| C3 | ~112.5 | 111.2 |
| C3a | ~127.8 | 127.8 |
| C4 | ~121.5 | 119.4 |
| C5 | ~124.0 | 122.1 |
| C6 | ~115.0 (C-Br) | 118.8 |
| C7 | ~114.0 | 111.2 |
| C7a | ~136.5 | 136.4 |
| -CH₂- (α) | ~28.5 | 28.6 |
| -CH₂- (β) | ~62.5 | 62.6 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.
Table 3: Key Mass Spectrometry Fragments (Predicted)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) | Interpretation |
| This compound | 239/241 | 210/212, 130 | [M-CH₂OH]⁺, Indole fragment |
| 2-(1H-indol-3-yl)ethanol (Tryptophol) | 161 | 130 | [M-CH₂OH]⁺ |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC separates compounds based on their polarity. This compound, being more nonpolar than tryptophol due to the presence of the bromine atom, will have a longer retention time under typical reversed-phase conditions.
Table 4: Comparative HPLC Parameters
| Parameter | This compound | 2-(1H-indol-3-yl)ethanol (Tryptophol) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Expected Elution Order | Second | First |
| Relative Retention Time | Longer | Shorter |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structural confirmation of these indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound or Tryptophol (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A greater number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Sample dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Pay close attention to the isotopic pattern for bromine if present.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and compare its retention behavior with the analog.
Materials:
-
Sample dissolved in the mobile phase.
-
HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
-
HPLC-grade acetonitrile and water.
-
Formic acid.
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phase solvents: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the sample (and the standard for comparison) in a mixture of Solvent A and B.
-
HPLC Method:
-
Set the column temperature (e.g., 25 °C).
-
Program a linear gradient, for example, starting from 10% B to 90% B over 20 minutes.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 220 nm and 280 nm for indole derivatives).
-
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram.
-
Data Analysis: Determine the retention time and peak area to assess purity and compare the elution profile with the analog.
Visualizations
The following diagrams illustrate the key structural relationships and analytical workflows.
References
The Indole Scaffold: A Privileged Structure in Kinase Inhibition
A Comparative Analysis of Indole-Based Compounds as Potent Kinase Inhibitors
The indole nucleus, a versatile heterocyclic scaffold, has emerged as a cornerstone in the development of targeted kinase inhibitors. Its unique structural and electronic properties allow for diverse interactions within the ATP-binding pocket of various kinases, making it a "privileged structure" in medicinal chemistry. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, driving the intensive investigation of indole derivatives as therapeutic agents. This guide provides a comparative overview of prominent indole-based kinase inhibitors, their target specificities, and the experimental methodologies used for their characterization.
Quantitative Comparison of Kinase Inhibition by Indole Compounds
The inhibitory potency of different indole derivatives against their target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[1] The following table summarizes the IC50 values for a selection of indole-based compounds against various kinases, providing a snapshot of their potency and selectivity.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Sunitinib | VEGFR-2 | 100 | [1] |
| PDGFR-β | - | [1] | |
| Nintedanib | VEGFR-1, -2, -3 | - | [1] |
| Compound 16 | EGFR | 34.1 | [1] |
| SRC | 2 | [2] | |
| Compound 5 | VEGFR-2 | 44 | [1] |
| Compound 15c | VEGFR | 117 | [1] |
| FGFR1 | 1287 | [1] | |
| RET | 1185 | [1] | |
| Pan-inhibitor (cpd 5) | PIM-1 | 370 | [3] |
| PIM-2 | 410 | [3] | |
| PIM-3 | 300 | [3] | |
| Indolyl-hydrazone (cpd 5) | PI3K-α | - | [4] |
| PI3K-β | - | [4] | |
| PI3K-δ | - | [4] | |
| CDK2 | - | [4] | |
| AKT-1 | - | [4] | |
| EGFR | - | [4] |
Note: A dash (-) indicates that the compound is a known inhibitor, but a specific IC50 value was not provided in the cited sources. Some values are reported as activity against cell lines rather than specific kinases.
Key Signaling Pathways Targeted by Indole Kinase Inhibitors
Indole-based inhibitors have been developed to modulate a multitude of signaling pathways implicated in cancer and other diseases.[1] A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] Inhibition of kinases within this pathway can effectively halt tumor progression.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by indole-based kinase inhibitors.
Experimental Protocols for Kinase Inhibition Assays
The characterization of indole compounds as kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's effect in a biological context.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6]
Objective: To determine the in vitro IC50 value of an indole compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Indole derivative (test compound)
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indole compound in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Prepare a 2X kinase solution and a 2X substrate/ATP solution in the same buffer. The final ATP concentration should be at or near the Km for the specific kinase.[6]
-
Kinase Reaction:
-
Add 5 µL of the serially diluted indole compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature to allow compound-kinase interaction.[6]
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.[6]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
Objective: To evaluate the cytotoxic effect of an indole compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Indole derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the indole compound for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors, including those with an indole scaffold, follow a multi-step process that involves a combination of biochemical and cell-based assays.
Caption: A typical experimental workflow for the discovery and characterization of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antimicrobial Spectrum of 2-(6-Bromo-1H-indol-3-yl)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential antimicrobial spectrum of 2-(6-Bromo-1H-indol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the reported antimicrobial activities of structurally related bromo-indole derivatives. The performance is benchmarked against established antimicrobial agents, Ciprofloxacin and Fluconazole. All experimental data for comparator drugs are presented in standardized tables, and detailed protocols for antimicrobial susceptibility testing are provided to facilitate further research.
Comparative Analysis of Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented in publicly available literature, the broader class of indole derivatives, particularly those with bromine substitutions, has demonstrated significant antimicrobial properties. Studies indicate that bromo-indole derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests a potential broad-spectrum profile for this compound.
To provide a quantitative benchmark, the following table summarizes the typical MIC ranges for the broad-spectrum antibacterial agent Ciprofloxacin and the antifungal agent Fluconazole against common microbial strains. These values are compiled from various studies and serve as a reference for the expected performance of a novel antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Agents
| Microorganism | Class | Comparator Agent | Typical MIC Range (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | Ciprofloxacin | 0.008 - 1 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Ciprofloxacin | 0.25 - 1 |
| Staphylococcus aureus | Gram-positive Bacteria | Ciprofloxacin | 0.25 - 1 |
| Candida albicans | Yeast | Fluconazole | 0.25 - 2 |
| Aspergillus fumigatus | Mold | Fluconazole | 1 - >64 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial spectrum of this compound and enable comparison with existing agents, standardized methodologies are crucial. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
Antibacterial Susceptibility Testing (Adapted from CLSI M07)
This protocol is designed for testing the susceptibility of aerobic bacteria.[3]
1. Preparation of Inoculum:
- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Perform serial two-fold dilutions of the stock solution in cation-adjusted MHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plate for bacterial growth.
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Antifungal Susceptibility Testing
2.2.1. Yeast Susceptibility Testing (Adapted from CLSI M27)
This protocol is for testing the susceptibility of yeasts such as Candida species.[2]
1. Preparation of Inoculum:
- From a 24-hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar), select several colonies.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
- Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions:
- Prepare a stock solution of this compound in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the standardized yeast inoculum to each well.
- Include a positive control (yeast in RPMI-1640) and a negative control (RPMI-1640 only).
- Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
- Determine the MIC by visual inspection or by using a spectrophotometric reader to measure the turbidity.
- The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.
2.2.2. Mold Susceptibility Testing (Adapted from CLSI M38)
This protocol is for testing the susceptibility of filamentous fungi such as Aspergillus species.[1][4]
1. Preparation of Inoculum:
- Grow the mold on a suitable agar medium until sporulation is evident.
- Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
2. Preparation of Antifungal Agent Dilutions:
- Follow the same procedure as for yeast susceptibility testing.
3. Inoculation and Incubation:
- Add the standardized conidial inoculum to each well.
- Include positive and negative controls.
- Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is seen in the control well.
4. Determination of MIC:
- The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of growth.
Visualizing the Experimental Workflow and Logic
To further clarify the process of assessing the antimicrobial spectrum, the following diagrams have been generated.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Logic for Antimicrobial Spectrum Comparison.
Conclusion and Future Directions
Based on the activity of related bromo-indole compounds, this compound is a promising candidate for further investigation as an antimicrobial agent. The provided experimental protocols offer a standardized framework for determining its precise antimicrobial spectrum. Future studies should focus on generating robust MIC data for this specific compound against a diverse panel of clinically relevant bacteria and fungi. Such data will be essential for a definitive comparison with existing therapies and for guiding its potential development as a novel antimicrobial drug.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
The Biological Maze: A Comparative Review of Substituted Tryptophols' Effects
For the discerning researcher, scientist, and drug development professional, this guide offers an objective comparison of the biological effects of substituted tryptophols. By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, we aim to illuminate the therapeutic potential and structure-activity relationships of this fascinating class of indole derivatives.
Tryptophol, a simple derivative of the amino acid tryptophan, and its substituted analogs have garnered significant interest in the scientific community for their diverse biological activities. These compounds have shown promise in areas ranging from central nervous system (CNS) modulation to anti-inflammatory and anticancer effects. This guide synthesizes the current understanding of their biological impact, providing a framework for future research and development.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison of the potency and efficacy of various tryptophol derivatives, the following tables summarize key quantitative data from the literature. These tables highlight the impact of different substitutions on the tryptophol scaffold across various biological targets.
Table 1: Serotonin Receptor Binding Affinities of Tryptophol Analogs and Related Indole Derivatives
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference Compound | Kᵢ of Reference (nM) |
| Arylpiperazine Derivative 1 | 5-HT₁ₐ | 7.7 | 8-OH-DPAT | N/A |
| Arylpiperazine Derivative 2 | 5-HT₁ₐ | 5.8 | 8-OH-DPAT | N/A |
| Arylpiperazine Derivative 3 | 5-HT₁ₐ | 22 | 8-OH-DPAT | N/A |
Note: Data for tryptophol derivatives are often reported for structurally similar compounds like tryptamines and other indole derivatives. The above data pertains to arylpiperazine analogs, which share pharmacophoric features with some tryptophol derivatives.
Table 2: Aryl Hydrocarbon Receptor (AhR) Activation by Tryptophan Metabolites
| Compound | Assay | EC₅₀ | Reference Compound | EC₅₀ of Reference |
| Tryptamine | DRE-Binding | 0.2 - 0.5 mM | TCDD | ~0.1 nM |
| Indole Acetic Acid | DRE-Binding | 0.2 - 0.5 mM | TCDD | ~0.1 nM |
Source: Adapted from scientific literature on tryptophan metabolites and AhR activation.[1]
Table 3: Anti-inflammatory Activity of Tryptophan and Tryptophol Derivatives
| Compound | Target/Assay | IC₅₀ |
| N-Acyl Tryptophan Derivative (II-3) | P2Y₁₄R Antagonism | 1.2 nM |
| Tryptophol | MCP-1 Inhibition | Not Quantified |
| Tyrosol | MCP-1 Inhibition | Not Quantified |
Note: The anti-inflammatory activity of tryptophol has been demonstrated, though not always with specific IC₅₀ values in the cited preliminary search results.[2][3] N-acyl tryptophan derivatives show potent anti-inflammatory effects.[2]
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.
Serotonin Receptor Binding Assay
Objective: To determine the binding affinity of substituted tryptophols for specific serotonin (5-HT) receptor subtypes.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ).
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test compounds (substituted tryptophols) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Non-specific binding control (e.g., a high concentration of a known ligand like serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or non-specific control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)
Objective: To assess the ability of substituted tryptophols to activate the Aryl Hydrocarbon Receptor signaling pathway.
Materials:
-
Hepa1c1c7 cells (or other suitable cell line) stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter gene.
-
Cell culture medium and supplements.
-
Test compounds (substituted tryptophols) at various concentrations.
-
Positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds, positive control, or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).[4][5][6][7][8]
Evaluation of Central Nervous System (CNS) Depressant Activity (Actophotometer Test)
Objective: To evaluate the potential CNS depressant effects of substituted tryptophols by measuring changes in locomotor activity.
Materials:
-
Actophotometer (an apparatus that measures locomotor activity).
-
Experimental animals (e.g., mice).
-
Test compounds (substituted tryptophols) at various doses.
-
Vehicle control (e.g., saline or a suitable solvent).
-
Standard CNS depressant drug (e.g., diazepam).
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory environment for at least one week before the experiment.
-
Baseline Activity: Place each animal individually in the actophotometer and record its baseline locomotor activity for a set period (e.g., 10 minutes).
-
Drug Administration: Administer the test compound, vehicle, or standard drug to the animals via a suitable route (e.g., intraperitoneal injection).
-
Post-treatment Activity: After a specific time interval (e.g., 30 minutes), place the animals back into the actophotometer and record their locomotor activity for the same duration as the baseline measurement.
-
Data Analysis: Calculate the percentage change in locomotor activity for each group compared to their baseline values. A significant decrease in locomotor activity suggests a CNS depressant effect.[9][10][11][12][13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a deeper understanding of the molecular mechanisms underlying the biological effects of substituted tryptophols, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: General G-Protein Coupled Receptor (GPCR) Signaling.
Caption: Receptor Binding Assay Workflow.
This guide provides a foundational overview of the biological effects of substituted tryptophols. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design of new experiments and the development of novel therapeutic agents. Further investigation into the quantitative structure-activity relationships and the elucidation of specific signaling pathways for a broader range of tryptophol derivatives will undoubtedly uncover new and exciting opportunities in medicinal chemistry and pharmacology.
References
- 1. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-inflammatory Activity of Tyrosol and Tryptophol: Metabolites of Yeast via the Ehrlich Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. escholarship.org [escholarship.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]
- 12. Cns stimulants and depressants screening models | PPTX [slideshare.net]
- 13. phytojournal.com [phytojournal.com]
The Influence of Bromination on the Biological Activity of Indole Derivatives: A Structure-Activity Relationship Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of brominated indole derivatives, offering insights into how the position and substitution of bromine on the indole scaffold influence their biological activities. While direct and extensive research on brominated indole-3-ethanols (tryptophols) is limited, this guide draws upon available data from closely related brominated indole structures, such as isatins and other functionalized indoles, to elucidate key SAR principles and guide future research.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a bromine atom to this scaffold can significantly modulate its physicochemical properties and biological activity, enhancing potency and selectivity.
Comparative Analysis of Biological Activity
The biological activity of brominated indole derivatives is profoundly influenced by the position of the bromine substituent on the indole ring. The available data, primarily from studies on brominated isatins and other indole analogs, suggests that substitution at the C5 and C6 positions often leads to enhanced biological effects.
Anti-inflammatory Activity
Studies on brominated indoles isolated from marine molluscs have demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).
A key finding in the SAR of brominated isatins is that the position of the bromine atom on the benzene ring significantly impacts its anti-inflammatory activity. The general trend observed is that 5-bromo substitution results in greater potency compared to 6-bromo and 7-bromo substitutions. For instance, 5-bromoisatin has shown higher inhibitory activity against NO production than its 6-bromo and 7-bromo counterparts.[1] This suggests that the electronic and steric effects of the bromine at the C5 position are more favorable for interaction with the biological target.
Furthermore, simple mono-brominated indoles and isatins have been found to be more active than their dimeric counterparts, such as indirubin and indigo derivatives.[1] This highlights the importance of the monomeric indole scaffold for this particular biological activity.
Anticancer Activity
The anticancer properties of brominated indoles have also been a subject of investigation. Similar to the anti-inflammatory activity, the position of bromination plays a crucial role in the cytotoxic effects of these compounds against various cancer cell lines.
Research on purified brominated indoles from the marine gastropod Dicathais orbita has identified 6-bromoisatin as a potent inducer of apoptosis and cell cycle arrest in colorectal cancer cells.[2][3] In contrast, another related compound, tyrindoleninone, showed lower potency.[2][3] This underscores the specific structural requirements for potent anticancer activity. Studies on other substituted isatin derivatives have also indicated that bromine substitution at the C5 or C6 position can lead to increased anticancer activity.
Data Summary
The following table summarizes the structure-activity relationship of various brominated indole derivatives based on available experimental data.
| Compound | Structure | Biological Activity | Key Findings |
| 5-Bromoisatin | 5-Bromo substituted isatin | Anti-inflammatory | Higher NO inhibitory activity compared to 6-Br and 7-Br analogs.[1] |
| 6-Bromoisatin | 6-Bromo substituted isatin | Anti-inflammatory, Anticancer | Significant inhibition of NO, TNF-α, and PGE2.[1] Induces apoptosis and cell cycle arrest in colorectal cancer cells.[2][3] |
| 7-Bromoisatin | 7-Bromo substituted isatin | Anti-inflammatory | Lower NO inhibitory activity compared to 5-Br and 6-Br analogs.[1] |
| 6-Bromoindole | Simple 6-Bromo substituted indole | Anti-inflammatory | Similar activity to 6-bromoisatin, suggesting the functional group at C2 may not be critical for this activity.[1] |
| Dimer Indoles (e.g., 6,6'-dibromoindigo) | Dimeric indole structures | Anti-inflammatory | Minimal inhibitory activity, possibly due to poor solubility.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of brominated indole derivatives.
Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated (control) cells. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HT-29, Caco-2) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the brominated indole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and the plates are incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of brominated indoles are often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway. The following diagram illustrates the general workflow for investigating the anti-inflammatory activity of these compounds and their effect on the NF-κB signaling cascade.
Caption: Workflow for Investigating the Anti-inflammatory Effects of Brominated Indole Derivatives.
This workflow begins with the screening of compounds for their ability to inhibit inflammatory mediators. Promising candidates are then further investigated to elucidate their mechanism of action, specifically their impact on the NF-κB signaling pathway, a critical regulator of inflammation.
References
- 1. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(6-Bromo-1H-indol-3-yl)ethanol
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-(6-Bromo-1H-indol-3-yl)ethanol. The following procedures are based on best practices for handling similar halogenated indole compounds.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound[1] |
| CAS Number | 214915-72-7[1] |
| Molecular Formula | C10H10BrNO[1] |
| Molecular Weight | 240.10 g/mol [1] |
| Physical State | Solid (presumed, based on similar compounds) |
| Hazards | While specific toxicity data is unavailable, related bromo-indole compounds are known to cause skin, eye, and respiratory irritation.[2][3] Handle with care as the toxicological properties have not been fully investigated.[2] |
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting. Always inspect PPE for integrity before use.[4]
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory when handling chemicals.[5] Should meet ANSI Z87.1 standards.[6] For splash hazards, a face shield worn over goggles is recommended.[6][7] |
| Hand Protection | Nitrile Gloves | Provide good protection against a range of chemicals for short-term use.[6][8] Inspect gloves before use and remove them properly to avoid skin contact.[4] Dispose of contaminated gloves after use.[4][9] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect skin and clothing.[10] It should be made of a material appropriate for the chemicals being handled. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Work in a well-ventilated area to avoid inhalation of dust or vapors.[3][4][11] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated weighing scale, appropriate glassware, and necessary solvents are prepared.
-
Work within a certified chemical fume hood to minimize inhalation exposure.[12]
-
Ensure safety showers and eyewash stations are accessible and unobstructed.[12]
2. Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.[11]
-
Use a spatula for transferring the solid.
-
Close the container tightly after use.[11]
3. Dissolution:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the chosen solvent is compatible with the compound.
4. Experimental Use:
-
Keep all containers with the chemical clearly labeled.
-
Do not eat, drink, or smoke in the laboratory.[9]
5. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]
-
Clean the work area, including any spills, according to laboratory procedures.
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Seek immediate medical attention.[12] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[11][12] Remove contaminated clothing and wash it before reuse.[13] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[11] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[11] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[4][11] |
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and spilled material, must be treated as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used.
-
Disposal: Dispose of all waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash.[4]
Diagrams
Caption: Workflow for handling this compound.
Caption: Emergency response plan for exposure incidents.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. epa.gov [epa.gov]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. edvotek.com [edvotek.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
